DNP-DL-methionine sulfone
Description
The exact mass of the compound 2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPFJKADCNQPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DNP-DL-Methionine Sulfone
This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, a dinitrophenylated derivative of the oxidized amino acid methionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its significance in biochemical research.
Introduction: The Chemical and Biological Context
Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide and subsequently methionine sulfone under stronger oxidative conditions. This oxidation is not merely a chemical artifact; it is a biologically relevant process implicated in oxidative stress and the aging of proteins. The irreversible oxidation of methionine to methionine sulfone can lead to a loss of protein function.
To study and quantify such modifications, chemical derivatization is a powerful tool. Dinitrophenylation, a classic method for labeling free amino groups, utilizes 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This process attaches a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of an amino acid, rendering it readily detectable by UV-Vis spectrophotometry.
This compound is the resulting compound when the amino acid DL-methionine is first oxidized to its sulfone form and then derivatized with DNFB. This guide will explore the synthesis, properties, and applications of this specific derivative.
Synthesis of this compound
The synthesis of this compound is a two-step process: the oxidation of DL-methionine to DL-methionine sulfone, followed by the dinitrophenylation of the resulting amino acid.
Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone
The oxidation of the thioether group in methionine to a sulfone requires a strong oxidizing agent. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst or under conditions that promote the formation of performic or peracetic acid.
Experimental Protocol: Oxidation of DL-Methionine
-
Dissolution: Dissolve DL-methionine in a suitable solvent, such as a mixture of formic acid and water.
-
Oxidation: Cool the solution in an ice bath and slowly add an excess of 30% hydrogen peroxide (H₂O₂) dropwise with constant stirring. The reaction is exothermic and should be controlled to prevent overheating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: After the reaction is complete, the excess hydrogen peroxide can be decomposed by adding a small amount of a reducing agent like sodium metabisulfite or by catalytic decomposition (e.g., with manganese dioxide).
-
Isolation: The DL-methionine sulfone can be isolated by crystallization upon cooling or by evaporation of the solvent. The resulting white crystalline solid should be washed with a cold solvent like ethanol and dried under vacuum.
Causality Behind Experimental Choices: The use of a strong oxidizing agent like performic acid (formed in situ from formic acid and H₂O₂) is necessary to drive the oxidation past the intermediate sulfoxide stage to the sulfone. The reaction is performed at a low temperature to control the exothermicity and prevent unwanted side reactions.
Step 2: Dinitrophenylation of DL-Methionine Sulfone
The dinitrophenylation of the primary amine of DL-methionine sulfone is achieved through nucleophilic aromatic substitution using 2,4-dinitrofluorobenzene (DNFB). The reaction is typically carried out in a mildly alkaline aqueous or aqueous-ethanolic solution.
Experimental Protocol: Dinitrophenylation
-
Dissolution: Dissolve the synthesized DL-methionine sulfone in an aqueous solution of sodium bicarbonate (e.g., 1-2% w/v) to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of DNFB: A solution of DNFB in ethanol is added to the amino acid solution. The reaction mixture is then stirred vigorously at room temperature for several hours. The reaction should be carried out in the dark to prevent photodecomposition of the DNP derivatives.
-
Reaction Monitoring: Progress can be monitored by TLC, observing the formation of the yellow DNP-derivative.
-
Acidification and Extraction: Once the reaction is complete, the solution is acidified with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 1-2. This protonates the carboxylic acid group and any unreacted DNP-amine, making them less water-soluble. The yellow this compound is then extracted into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The organic extracts are combined, washed with water to remove any remaining acid and salts, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The alkaline condition is crucial for deprotonating the amino group, which acts as the nucleophile attacking the electron-deficient aromatic ring of DNFB. The fluorine atom on DNFB is a good leaving group, facilitating the substitution reaction. Acidification during work-up is necessary to precipitate the product and allow for its extraction into an organic solvent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The introduction of the DNP group significantly alters the properties of methionine sulfone, most notably its spectroscopic characteristics.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₃N₃O₈S | |
| Molecular Weight | 347.30 g/mol | |
| Appearance | Expected to be a yellow crystalline solid | Based on properties of other DNP-amino acids. |
| Solubility | Sparingly soluble in water, soluble in alkaline aqueous solutions, and organic solvents like ethanol, acetone, and ethyl acetate. | |
| Melting Point | Not reported, but expected to be a sharp melting point for the pure compound. DL-methionine sulfone melts at approximately 250°C. | The DNP derivative will have a different melting point. |
| UV-Vis Absorbance | Expected to have a characteristic maximum absorbance (λmax) around 350-360 nm in acidic/neutral solutions and a red-shift in alkaline solutions. |
Spectroscopic Characterization:
-
UV-Visible Spectroscopy: The DNP group is a strong chromophore. In acidic to neutral solutions, DNP-amino acids typically exhibit an absorption maximum around 350-360 nm. In alkaline solutions, the phenolic hydroxyl group of the DNP moiety can deprotonate, leading to a bathochromic (red) shift in the absorption maximum. This property is fundamental to its detection in HPLC and other analytical techniques.
-
NMR Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are essential for structural confirmation. The ¹H NMR spectrum of DNP-amino acids shows characteristic signals for the protons on the dinitrophenyl ring, typically in the downfield region (around 7-9 ppm). The signals for the amino acid backbone protons will also be present and can be used for structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups: N-H stretching, C=O stretching of the carboxylic acid, asymmetric and symmetric stretching of the sulfone group (SO₂), and characteristic peaks for the aromatic nitro groups (NO₂).
Analytical Methodologies: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of DNP-amino acids. The hydrophobic DNP group allows for excellent retention and separation on reversed-phase columns.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for separating a mixture of DNP-amino acids. A common mobile phase system consists of:
-
Solvent A: An aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) or an acetate buffer at a slightly acidic pH.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute more hydrophobic compounds.
-
Detection: The eluent is monitored at the λmax of the DNP-amino acid, typically around 360 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of this compound.
Self-Validating System: The protocol's trustworthiness is ensured by the use of an internal or external standard for calibration. The specificity of the method is confirmed by matching the retention time and the UV-spectrum of the analyte peak with that of a pure standard.
An In-Depth Technical Guide to the Role of DNP-DL-Methionine Sulfone in Protein Chemistry
This guide provides a comprehensive technical overview of DNP-DL-methionine sulfone, detailing its chemical properties, synthesis, and critical role in the analytical landscape of protein chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of protein modification and analysis, particularly in the context of oxidative stress.
Introduction: The Convergence of Classical Derivatization and Oxidative Post-Translational Modification
In the intricate world of protein chemistry, understanding the primary structure and post-translational modifications (PTMs) is paramount to elucidating function. Historically, the dinitrophenyl (DNP) derivatives of amino acids have played a pivotal role, most notably in Frederick Sanger's pioneering work on the sequencing of insulin.[1] This classical method of N-terminal amino acid identification laid the groundwork for modern proteomics.[2]
Concurrently, the significance of methionine oxidation, a common PTM induced by reactive oxygen species (ROS), has become increasingly apparent.[3] Methionine residues are particularly susceptible to oxidation, first to methionine sulfoxide and subsequently to the chemically stable methionine sulfone.[4] This irreversible oxidation can profoundly impact protein structure and function.[5]
This guide focuses on a specific molecule at the intersection of these two fields: This compound . This compound serves as a critical analytical standard for the unambiguous identification and quantification of methionine sulfone residues in proteins, providing a tangible link between a protein's covalent structure and its oxidative history.
The Chemistry of this compound
This compound is the dinitrophenylated derivative of DL-methionine sulfone. Its structure combines the chromophoric 2,4-dinitrophenyl group with the oxidized form of the amino acid methionine.
| Property | Value | Source |
| Chemical Name | N-(2,4-dinitrophenyl)-DL-methionine sulfone | N/A |
| Molecular Formula | C₁₁H₁₃N₃O₈S | N/A |
| CAS Number | 16068-18-1 | N/A |
The presence of the DNP group imparts a characteristic yellow color and strong ultraviolet absorbance, making it readily detectable in chromatographic and spectrophotometric analyses. The sulfone group represents the terminal oxidation state of the methionine side chain, a stable and irreversible modification under typical biological and analytical conditions.[4]
The Pathway of Methionine Oxidation
The formation of methionine sulfone in a protein is a two-step oxidative process. Initially, methionine is oxidized to methionine sulfoxide, a reversible modification. Further oxidation leads to the formation of the irreversible methionine sulfone.[4]
Caption: Oxidation pathway of methionine.
Synthesis and Preparation of this compound
Step 1: Oxidation of DL-Methionine to DL-Methionine Sulfone
Causality: The initial step involves the complete oxidation of the thioether group in DL-methionine to a sulfone. Performic acid, a strong oxidizing agent, is suitable for this purpose, ensuring the reaction proceeds to the terminal oxidation state.
Protocol:
-
Preparation of Performic Acid: In a fume hood, prepare performic acid by slowly adding 1 ml of 30% hydrogen peroxide to 9 ml of 88% formic acid. Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid.
-
Oxidation Reaction: Dissolve 1 gram of DL-methionine in 20 ml of the freshly prepared performic acid.
-
Incubation: Let the reaction mixture stand at room temperature for 2-4 hours.
-
Removal of Reagents: Remove the excess performic acid and formic acid by rotary evaporation under reduced pressure.
-
Purification: The resulting white solid, DL-methionine sulfone, can be recrystallized from a water/ethanol mixture to achieve high purity.
Step 2: Dinitrophenylation of DL-Methionine Sulfone
Causality: This step utilizes the Sanger reaction, where 1-fluoro-2,4-dinitrobenzene (FDNB) reacts with the primary amine of the amino acid under mildly alkaline conditions.[6] The fluoride is a good leaving group, facilitating nucleophilic aromatic substitution.
Protocol:
-
Dissolution: Dissolve 500 mg of DL-methionine sulfone in 20 ml of a 4% (w/v) sodium bicarbonate solution.
-
Addition of FDNB: In a separate container, dissolve 1 ml of FDNB in 10 ml of ethanol. Add the ethanolic FDNB solution to the DL-methionine sulfone solution with gentle stirring.
-
Reaction: Protect the reaction mixture from light and stir at room temperature for 2-4 hours.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to approximately pH 2 with 6N HCl. This will precipitate the this compound.
-
Isolation and Purification: Collect the yellow precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water.
Caption: Two-step synthesis of this compound.
The Role of this compound in Protein Analysis
The primary and most critical role of this compound is as an analytical standard for the identification and quantification of methionine sulfone residues in protein hydrolysates.
Identification of Methionine Sulfone in Protein Hydrolysates
When a protein containing methionine sulfone is subjected to acid hydrolysis (typically 6N HCl at 110°C for 24 hours), the peptide bonds are cleaved, releasing the constituent amino acids, including the stable methionine sulfone. To identify this modified amino acid, the entire hydrolysate is dinitrophenylated. The resulting mixture of DNP-amino acids is then separated using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][7]
By running a this compound standard alongside the dinitrophenylated protein hydrolysate, the presence of methionine sulfone in the original protein can be confirmed by comparing the retention times (in HPLC) or Rf values (in TLC).
Chromatographic Analysis
The separation of DNP-amino acids is typically achieved by reversed-phase HPLC.[8] The nonpolar DNP group allows for good retention on C18 columns. The elution order is influenced by the polarity of the amino acid side chain.
| DNP-Amino Acid Derivative | Relative Polarity | Expected Elution |
| DNP-Aspartic Acid | High | Early |
| DNP-Glycine | Moderate | Intermediate |
| DNP-Methionine | Low | Late |
| DNP-Methionine Sulfone | High | Early |
| DNP-Phenylalanine | Very Low | Very Late |
The highly polar sulfone group in DNP-methionine sulfone significantly reduces its retention time on a reversed-phase column compared to DNP-methionine, allowing for excellent separation and unambiguous identification.
Experimental Protocol: HPLC Analysis of a Dinitrophenylated Protein Hydrolysate
-
Protein Hydrolysis: Hydrolyze 1-2 mg of the protein sample in an evacuated and sealed tube with 1 ml of 6N HCl at 110°C for 24 hours.
-
Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.
-
Dinitrophenylation: Redissolve the dried hydrolysate in 500 µl of 4% sodium bicarbonate solution. Add 500 µl of a 1% (v/v) solution of FDNB in ethanol. Incubate in the dark at room temperature for 2 hours.
-
Extraction: Acidify the reaction mixture with 6N HCl to pH 2. Extract the DNP-amino acids into 3 x 1 ml of diethyl ether.
-
Sample Preparation: Evaporate the pooled ether extracts to dryness. Reconstitute the DNP-amino acid residue in a known volume (e.g., 200 µl) of the HPLC mobile phase.
-
Standard Preparation: Prepare a standard solution of this compound in the same mobile phase at a known concentration.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detector at 360 nm.
-
Injection: Inject the dinitrophenylated protein hydrolysate and the this compound standard.
-
-
Data Analysis: Compare the retention time of the peak in the hydrolysate chromatogram with that of the this compound standard to confirm the presence of methionine sulfone in the original protein. The peak area can be used for quantification by comparison with a calibration curve generated from standards of known concentrations.
Caption: Workflow for the identification of methionine sulfone.
Trustworthiness and Self-Validation
The analytical workflow described is inherently self-validating. The use of a well-characterized, pure this compound standard provides a definitive reference point. The specificity of the chromatographic separation ensures that the peak corresponding to the standard is unlikely to be a co-eluting DNP-derivative of another amino acid, especially given the significant polarity difference imparted by the sulfone group. For absolute confirmation, the peak of interest from the HPLC can be collected and subjected to mass spectrometry for structural verification.
Conclusion: An Enduring Tool in Protein Chemistry
While modern mass spectrometry-based proteomics has largely superseded classical sequencing methods for de novo protein sequencing, the fundamental principles and tools of derivatization chemistry remain highly relevant. This compound is a prime example of an enduring tool that bridges the gap between classical protein chemistry and the modern study of oxidative PTMs. Its role as a definitive analytical standard is crucial for researchers in fields ranging from basic biochemistry to drug development, where the stability and integrity of protein therapeutics under oxidative stress are of paramount concern. The ability to unambiguously identify and quantify the irreversible oxidation of methionine to its sulfone form provides invaluable insights into the life history and potential functional impairments of a protein.
References
-
Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 235-243. [Link]
-
Gross, C., & Weigle, W. O. (1973). The immunogenicity of dinitrophenyl amino acids. The Journal of Immunology, 111(4), 1111-1120. [Link]
- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000).
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Kim, G., Weiss, S. J., & Levine, R. L. (2014). Methionine oxidation and reduction in proteins. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 901-905. [Link]
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Sanger, F. (1945). The free amino groups of insulin. The Biochemical journal, 39(5), 507. [Link]
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Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 514, 108535. [Link]
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Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2, 4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. [Link]
-
Phillips, A. T., Sessions, A. L., & Fischer, W. W. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8870. [Link]
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Ikekawa, N., Hoshino, O., Watanuki, R., Orimo, H., Fujita, T., & Yoshikawa, M. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical biochemistry, 17(1), 16-23. [Link]
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Tcherkassov, A., & El-Kabbani, O. (2020). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of pharmaceutical and biomedical analysis, 186, 113318. [Link]
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Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575. [Link]
-
Porter, R. R., & Sanger, F. (1948). The isolation of amino acids from mixtures as their N-2, 4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Biochemical Journal, 42(2), 287. [Link]
-
Birlir, K. C., & Majhi, K. C. (2019). Chromatographic Separation of Amino Acids. In Chromatographic and Related Separation Techniques (pp. 71-102). Springer, Singapore. [Link]
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University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
-
Grossweiner, L. I. (1953). The collisionally activated mass spectral fragmentations of N-(2, 4-dinitrophenyl) alanine and phenylalanine [M–H]-may be gas-phase analogs of the base-catalyzed cyclization of N-(2, 4-dinitrophenyl) amino acids in aqueous dioxane. Journal of the American Chemical Society, 75(18), 4493-4496. [Link]
- De Marco, C., & Bombardieri, G. (1966). Synthesis of N-(2, 4-dinitrophenyl) derivatives of D-ribosylamines.
-
Levine, R. L., & Stadtman, E. R. (2001). Methionine in proteins: it's not just for protein initiation anymore. The Journal of biological chemistry, 276(33), 30971-30974. [Link]
-
Luo, S., & Levine, R. L. (2009). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Amino acids, 37(3), 405-416. [Link]
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- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Monograph: DNP-DL-Methionine Sulfone
Topic: DNP-DL-Methionine Sulfone: Physicochemical Properties, Synthesis, and Analytical Utility Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
This compound (N-2,4-dinitrophenyl-DL-methionine sulfone) is a critical reference standard in protein chemistry and amino acid analysis. It serves as the stable, derivatized surrogate for methionine quantification following performic acid oxidation. Because methionine is susceptible to erratic oxidation during standard acid hydrolysis, accurate quantification requires its complete conversion to methionine sulfone prior to derivatization with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene). This guide details the physicochemical profile, synthesis logic, and experimental protocols for utilizing this compound in high-precision proteomics.
Physicochemical Profile
The molecular weight of this compound is 347.30 g/mol .[1] This value is derived from the conjugation of the 2,4-dinitrophenyl (DNP) moiety to the oxidized amino acid methionine sulfone.
Identity and Constants
| Property | Value | Notes |
| Compound Name | This compound | Racemic mixture (DL) |
| Systematic Name | 2-[(2,4-dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid | IUPAC nomenclature |
| Molecular Weight | 347.30 g/mol | C₁₁H₁₃N₃O₈S |
| Molecular Formula | C₁₁H₁₃N₃O₈S | |
| CAS Number | 16068-18-1 | Specific to the DNP-sulfone derivative |
| Precursor MW | 181.21 g/mol | Methionine Sulfone (C₅H₁₁NO₄S) |
| DNP Moiety Contribution | 166.09 Da | Mass added by C₆H₃N₂O₄ (replaces H) |
| Appearance | Yellow Crystalline Powder | Characteristic of DNP-amino acids |
| Solubility | Soluble in dilute base, Acetone, Glacial Acetic Acid | Low solubility in acidic water |
Structural Analysis
The molecule consists of a methionine backbone where the sulfur atom is fully oxidized to a sulfone (–SO₂–), rendering it chemically inert to further oxidation. The N-terminal amine is substituted with a 2,4-dinitrophenyl group, which acts as a chromophore (absorbing at ~360 nm) for UV/Vis detection.
Analytical Logic: The "Methionine Problem"
In quantitative amino acid analysis, Methionine poses a significant challenge due to its thioether side chain. During the standard 6M HCl hydrolysis required to break peptide bonds, Methionine partially oxidizes to Methionine Sulfoxide (reversible) and Methionine Sulfone (irreversible). This results in multiple peaks and inaccurate recovery.
The Solution: Performic Acid Oxidation Strategy To ensure 100% recovery, the protocol intentionally forces the oxidation of all Methionine residues to Methionine Sulfone before hydrolysis. The resulting hydrolysate is then reacted with FDNB (Sanger's Reagent) to form DNP-Methionine Sulfone.
Why this compound is the Standard:
-
Stability: The sulfone group is stable under acid hydrolysis conditions (unlike the sulfoxide).
-
Chromophoric Detection: The DNP group allows sensitive detection in the visible spectrum (yellow).
-
Quantification: this compound is used as the external standard to calculate the original methionine content of the protein.
Mechanism of Action: Derivatization
The synthesis of this compound follows the nucleophilic aromatic substitution (
-
Nucleophile: The unprotonated
-amino group of Methionine Sulfone ( ). -
Electrophile: 1-Fluoro-2,4-dinitrobenzene (FDNB).
-
Leaving Group: Fluoride ion (
).
The reaction requires a slightly alkaline pH (typically pH 8.5–9.0) to ensure the amino group is deprotonated (
Pathway Visualization
Figure 1: The analytical workflow for converting unstable protein-bound methionine into the quantifiable this compound standard.[1][2][3]
Experimental Protocol: Preparation and Standardization
Objective: To prepare a calibration standard of this compound for HPLC or TLC analysis.
Reagents Required[7][8]
-
DL-Methionine Sulfone (CAS 820-10-0).[4]
-
1-Fluoro-2,4-dinitrobenzene (FDNB) (Sanger’s Reagent).
-
Sodium Bicarbonate (
). -
Ethanol (Absolute).
-
Hydrochloric Acid (
).
Step-by-Step Methodology
-
Solubilization:
-
Dissolve 1.0 g of DL-Methionine Sulfone in 20 mL of 10%
solution. -
Note: The carbonate acts as a buffer to maintain pH > 8.0, ensuring the amine is deprotonated.
-
-
Derivatization Reaction:
-
Prepare a solution of 1.5 g FDNB in 30 mL of absolute ethanol.
-
Add the FDNB solution slowly to the amino acid solution with constant stirring.
-
Incubation: Stir the mixture in the dark at room temperature (25°C) for 2 hours. The solution will turn bright yellow.
-
-
Work-up:
-
Evaporate the ethanol under reduced pressure (Rotavap) to remove excess solvent.
-
Add 50 mL of distilled water to the residue.
-
Extract unreacted FDNB with ether (3 x 20 mL). Discard the ether layer (contains excess reagent).
-
-
Precipitation:
-
Acidify the aqueous layer carefully with 6M HCl until precipitation occurs (pH ~1-2).
-
DNP-amino acids precipitate in acidic conditions.
-
-
Purification:
-
Filter the yellow precipitate.
-
Recrystallize from aqueous methanol or acetone-water mixture.
-
Validation: Verify MW (347.30) via Mass Spectrometry and melting point.
-
Applications in Drug Development[1]
Protease Specificity Studies
This compound is utilized to map the substrate specificity of proteases, such as Human Neutrophil Elastase (HNE) . HNE discriminates between methionine sulfoxide and methionine sulfone.[5] By using DNP-labeled substrates, researchers can spectrophotometrically track the cleavage rates and inhibition constants (
Quality Control of Biologics
In therapeutic proteins (monoclonal antibodies), oxidation of methionine residues can lead to loss of potency.
-
Protocol: The protein is hydrolyzed and analyzed.
-
Calculation: Total Methionine = (Moles of DNP-Met Sulfone detected) / (Protein concentration).
-
This confirms the total methionine content matches the theoretical sequence, validating the integrity of the production batch.
References
-
Levy, A. L., & Chung, D. (1955). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl (DNP)-amino Acids.[6] Journal of the American Chemical Society, 77(10), 2899–2900. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 445282, Methionine Sulfone.[2] Retrieved from [Link]
-
Phillips, A. A., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography. Caltech GPS. Retrieved from [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. Methionine Sulfone | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-2,4-DNP-DL-METHIONINE SULFOXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. DL-Methionine Sulfone | CymitQuimica [cymitquimica.com]
- 5. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: DNP-DL-Methionine Sulfone in High-Fidelity Amino Acid Analysis
Executive Summary
In the rigorous landscape of protein chemistry and drug development, the quantification of sulfur-containing amino acids remains a critical challenge. Methionine, susceptible to spontaneous and variable oxidation, often yields inconsistent data in standard hydrolysates. DNP-DL-Methionine Sulfone serves as the definitive reference standard to resolve this instability.
By chemically forcing methionine into its fully oxidized sulfone state (
Chemical Architecture & Properties[1]
Structural Analysis
This compound combines the strong UV-absorbing properties of the Sanger’s reagent derivative (DNP) with the chemical stability of the sulfone moiety.
-
Chemical Name: N-(2,4-Dinitrophenyl)-DL-methionine sulfone[1][2]
-
CAS Number: 16068-18-1[2]
-
Molecular Formula:
[2] -
Molecular Weight: 347.30 g/mol [2]
-
Appearance: Yellow crystalline solid (characteristic of DNP derivatives)
The "DL" Racemic Context
While biological systems predominantly utilize L-amino acids, the DL-form (racemic mixture) of DNP-methionine sulfone is frequently employed as an analytical standard in chromatography.
-
Cost-Efficiency: DL-standards are synthetically more accessible.
-
Chromatographic Behavior: In achiral environments (standard Silica TLC or C18 HPLC), the D and L enantiomers co-elute, making the DL-standard perfectly suitable for identifying retention times (
) or Retardation factors ( ) of biological L-Met sulfone.
Stability Profile
Unlike Methionine (susceptible to oxidation to sulfoxide) or Methionine Sulfoxide (which can revert or oxidize further), Methionine Sulfone is the thermodynamic end-product of oxidative stress on the thioether side chain. It is resistant to further oxidation and stable under the harsh acidic conditions of protein hydrolysis (6M HCl, 110°C).
The Analytical Challenge: Methionine Variability
In standard amino acid analysis, Methionine poses a "quantification gap":
-
Acid Hydrolysis: During 6M HCl hydrolysis, Met partially oxidizes to Methionine Sulfoxide (
) and Methionine Sulfone ( ). -
Result: The signal is split across three peaks (Met, MetO, MetO2), none of which are quantitative.
-
The Fix: Performic acid oxidation converts all Met species to Met Sulfone before hydrolysis. The subsequent DNP-labeling yields a single, robust peak: DNP-Met Sulfone .
Synthesis & Preparation Protocol
To generate this compound as a reference standard, we utilize the Sanger reaction on commercially available DL-Methionine Sulfone.
Reagents
-
Substrate: DL-Methionine Sulfone (CAS 820-10-0)
-
Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger’s Reagent)
-
Base: Sodium Bicarbonate (
) -
Solvent: Ethanol/Water mixture
Step-by-Step Synthesis Workflow
-
Dissolution: Dissolve 1.0 equivalent of DL-Methionine Sulfone in 10%
solution. The pH must be maintained >8.5 to ensure the amino group is unprotonated ( ) and nucleophilic. -
Addition: Add 1.1 equivalents of FDNB dissolved in ethanol.
-
Reaction: Stir at room temperature for 2 hours in the dark (DNP derivatives are light-sensitive). The solution will turn bright yellow.
-
Acidification: Acidify carefully with dilute HCl to pH ~1-2. The DNP-amino acid will precipitate or can be extracted into ethyl acetate.
-
Purification: Recrystallize from aqueous ethanol to remove unreacted FDNB (which forms dinitrophenol) and salts.
Analytical Applications & Methodology
Thin Layer Chromatography (TLC)
This compound is more polar than DNP-Methionine due to the sulfone oxygens.
-
Stationary Phase: Silica Gel G
-
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1)
-
Detection: Visual (Yellow spot). No ninhydrin required.
-
Expected Separation:
HPLC Quantification
For quantitative proteomics, DNP-Met Sulfone is used as an external standard.
Table 1: HPLC Parameters for DNP-Amino Acid Separation
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm) |
| Mobile Phase A | 50 mM Sodium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 30 mins |
| Detection | UV @ 360 nm (Specific to DNP group) |
| Elution Order | DNP-Cysteic Acid |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the transformation from Methionine to the stable DNP-Methionine Sulfone derivative.
Caption: Pathway converting unstable Methionine to the analytical standard this compound.
Analytical Workflow
This flow chart describes the decision logic for using DNP-Met Sulfone in protein analysis.
Caption: Standardized workflow for quantifying Methionine as DNP-Met Sulfone.
References
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal.
-
Hirs, C. H. W. (1967). "Determination of Cystine as Cysteic Acid." Methods in Enzymology.
-
Moore, S. (1963). "On the determination of Cystine as Cysteic Acid." Journal of Biological Chemistry.
-
PubChem. (n.d.). "Methionine Sulfone - Compound Summary." National Library of Medicine.
-
Anax Laboratories. (n.d.). "this compound Product Data." Anax Lab.
Sources
Technical Guide: The Chemistry and Application of Sanger’s Reagent (FDNB)
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: N-Terminal Sequencing & DNP-Amino Acid Analysis
Executive Summary
Before 1945, the prevailing "colloid theory" suggested proteins were amorphous, undefined mixtures. Frederick Sanger dismantled this paradigm using 1-fluoro-2,4-dinitrobenzene (FDNB) , now known as Sanger’s Reagent . By chemically tagging the N-terminal amino acid of insulin, Sanger proved that proteins consist of defined amino acid sequences held together by covalent peptide bonds.
This guide analyzes the mechanistic principles of FDNB, provides a modernized protocol for N-terminal analysis, and contrasts this foundational technique with subsequent sequencing technologies.
The Chemical Mechanism: Nucleophilic Aromatic Substitution
The efficacy of Sanger’s reagent relies on Nucleophilic Aromatic Substitution (
Reaction Kinetics & Causality
-
The Reagent: FDNB contains two nitro groups (
) at the ortho and para positions. These are strongly electron-withdrawing (via resonance and induction), creating a significant positive dipole at the carbon bonded to the fluorine. -
The Leaving Group: Fluorine is highly electronegative. While usually a poor leaving group in
/ reactions, in , its high electronegativity stabilizes the transition state (Meisenheimer complex) by inductively withdrawing electron density from the ring carbon, lowering the activation energy. -
The Nucleophile: The unprotonated
-amino group ( ) of the N-terminal amino acid acts as the nucleophile.
Pathway Visualization
The following diagram illustrates the formation of the Meisenheimer complex and the subsequent elimination of hydrogen fluoride.
Figure 1: The electron-withdrawing nitro groups activate the ring, allowing the amine to attack the carbon bearing the fluorine.[1]
Technical Protocol: N-Terminal Analysis
This protocol is adapted from Sanger’s original 1945 methodology [1], refined for modern analytical scale.
Reagents & Preparation
-
Sanger’s Reagent: 5% (v/v) FDNB in ethanol. Warning: FDNB is a vesicant and potential mutagen. Handle in a fume hood.
-
Buffer: 1% Sodium Bicarbonate (
). -
Hydrolysis Acid: 6N HCl (constant boiling).
Step-by-Step Workflow
| Step | Operation | Mechanistic Rationale |
| 1. Labeling | Mix protein solution with | The alkaline pH ensures the N-terminal amine is deprotonated ( |
| 2. Acidification | Acidify mixture with dilute HCl. | Protonates the remaining unreacted amines and stops the reaction. |
| 3. Removal of Excess | Extract with ether.[2] | Unreacted FDNB and dinitrophenol (hydrolysis byproduct) are removed; the DNP-protein precipitates or remains in the aqueous phase. |
| 4. Hydrolysis | Resuspend DNP-protein in 6N HCl. Seal in a glass tube. Heat at 105°C for 16–24 hours. | Critical: Peptide bonds are labile to acid hydrolysis, but the DNP-N-terminal bond is stable . This liberates free amino acids and the single DNP-amino acid. |
| 5. Extraction | Extract hydrolysate with ether.[2] | Most DNP-amino acids are ether-soluble (yellow). Free amino acids remain in the aqueous acid phase. Note: DNP-Arg and DNP-His are water-soluble. |
| 6. Identification | Analyze ether phase via TLC or HPLC (detection @ 360 nm). | The DNP chromophore absorbs strongly in the UV/Vis region, allowing identification against standards. |
Workflow Logic Diagram
Figure 2: The stability of the DNP-amine bond during acid hydrolysis is the key differentiator of this method.[3]
Characterization of DNP-Amino Acids
The resulting 2,4-dinitrophenyl (DNP) derivatives possess distinct physical properties that facilitate separation.
Spectral and Physical Data
DNP-amino acids are bright yellow. This chromophore allows for visual detection on silica plates or photometric detection in liquid chromatography.
| Derivative | Solubility (Ether) | Solubility (Aq Acid) | Notes | |
| DNP-Glycine | 360 | High | Low | Classic marker for Insulin A-chain. |
| DNP-Phenylalanine | 358 | High | Low | Classic marker for Insulin B-chain. |
| 360 | Moderate | Moderate | Lysine side chain also reacts; non-terminal Lys yields | |
| di-DNP-Lysine | 360 | High | Low | N-terminal Lysine is labeled at both |
| DNP-Arginine | 360 | Nil | High | Remains in aqueous phase due to guanidinium charge. |
Data derived from Porter & Sanger (1948) [2].
Comparative Analysis: Sanger vs. Edman
While Sanger sequencing was revolutionary, it is a "destructive" end-point method. It was largely succeeded by Edman degradation for sequence determination, though it remains valid for end-group analysis.
| Feature | Sanger Method (FDNB) | Edman Degradation (PITC) |
| Reagent | 1-fluoro-2,4-dinitrobenzene | Phenylisothiocyanate |
| Mechanism Type | Nucleophilic Aromatic Substitution | Cyclization / Cleavage |
| Hydrolysis | Total Acid Hydrolysis (Destroys peptide) | Mild Acid Cleavage (Leaves peptide intact) |
| Outcome | Identifies only the N-terminal residue.[2][4][5][6] | Identifies N-terminal; allows cycling (sequencing).[5][7][8] |
| Sensitivity | Nanomole range (UV detection). | Picomole range (HPLC of PTH-derivatives). |
| Current Use | Epitope mapping, chemical modification studies. | Protein sequencing (up to ~50 residues). |
Why Sanger's Method Still Matters
Despite being older, FDNB is superior for chemically modifying proteins to study active sites. Because the DNP bond is stable, researchers can label a protein, digest it enzymatically, and isolate the specific peptide fragment containing the modified residue (often Lysine or Histidine in active sites) to map functional domains [3].
References
-
Sanger, F. (1945).[9][10][11][12] The free amino groups of insulin.[2][3][9][12] Biochemical Journal, 39(5), 507–515.[10][11]
-
Porter, R. R., & Sanger, F. (1948). The free amino groups of haemoglobins. Biochemical Journal, 42(2), 287–294.
- Gurd, F. R. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 8. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. The free amino groups of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The free amino groups of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.co.za [journals.co.za]
Technical Guide: DNP-DL-Methionine Sulfone in Oxidative Stress Profiling
This guide details the application of N-2,4-dinitrophenyl-DL-methionine sulfone (DNP-DL-MetO
Executive Summary
DNP-DL-methionine sulfone is a derivatized amino acid standard used in high-performance liquid chromatography (HPLC) to identify and quantify methionine sulfone (MetO
While many oxidative stress markers (e.g., Methionine Sulfoxide, MetO) represent reversible regulatory modifications, Methionine Sulfone represents irreversible oxidative damage . Its presence indicates a failure of the cellular antioxidant machinery—specifically the Methionine Sulfoxide Reductase (Msr) system—making it a critical "terminal" biomarker for severe oxidative stress, protein aging, and neurodegenerative pathology.
This guide outlines the mechanistic significance of this marker, the chemistry of its detection (Sanger derivatization), and a validated protocol for its quantification.
Mechanistic Foundation
The Biological Cascade: From Regulation to Damage
Methionine is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a primary scavenger of Reactive Oxygen Species (ROS). The oxidation occurs in two distinct stages:
-
Stage 1 (Reversible): Methionine is oxidized to Methionine Sulfoxide (MetO) . This is a regulatory step.[1] The enzymes MsrA and MsrB can reduce MetO back to Methionine, effectively "repairing" the protein and scavenging the ROS.[2][3]
-
Stage 2 (Irreversible): Under conditions of severe oxidative stress (e.g., hydroxyl radical exposure), MetO is further oxidized to Methionine Sulfone (MetO
) . This step is irreversible in mammalian systems. The accumulation of MetO leads to permanent protein unfolding, aggregation, and loss of function.
The Analytical Chemistry: Why DNP?
Free amino acids, including Methionine Sulfone, lack strong chromophores, making them difficult to detect with standard UV-Vis HPLC detectors. To solve this, researchers utilize Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene or FDNB).
-
Reaction: FDNB reacts with the N-terminal amine of the amino acid to form a stable Dinitrophenyl (DNP) derivative.[4]
-
Result: The resulting This compound has a high extinction coefficient at 360 nm (yellow), allowing for picomole-level sensitivity.
-
Role of the Marker: Synthetic This compound is used as an external standard to calibrate the HPLC system, establishing the retention time and response factor necessary to identify this specific oxidation product in complex protein hydrolysates.
Visualization: The Oxidation & Analysis Pathway
The following diagram illustrates the biological transition from healthy Methionine to the terminal Sulfone, and the analytical workflow to detect it.
Caption: Biological oxidation of Methionine to Sulfone (irreversible) followed by the analytical workflow (Derivatization with FDNB) for detection.
Experimental Protocol: Quantification of MetO
This protocol describes the isolation of protein, acid hydrolysis, and DNP derivatization, using this compound as the calibrator.
Materials Required[5]
-
Standard: this compound (CAS: 16068-18-1 or equivalent).[5]
-
Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).
-
Solvents: HPLC-grade Acetonitrile, Water, Acetic Acid.
-
Buffer: Sodium Bicarbonate (NaHCO
).
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
-
Protein Precipitation: Precipitate proteins from cell lysate or tissue homogenate using 10% TCA (Trichloroacetic acid). Centrifuge at 10,000 x g for 10 min.
-
Wash: Wash the pellet twice with ice-cold acetone to remove TCA and lipids.
-
Hydrolysis: Resuspend the pellet in 6M HCl (gas-phase hydrolysis is preferred to prevent artifactual oxidation, but liquid phase is acceptable with vacuum sealing).
-
Incubation: Incubate at 110°C for 24 hours under vacuum (or nitrogen atmosphere).
-
Critical Note: Standard hydrolysis can convert MetO back to Met, but MetO
is stable under these conditions.
-
-
Drying: Evaporate HCl completely using a SpeedVac.
Phase 2: DNP Derivatization (Sanger Reaction)
-
Resuspension: Dissolve the dried amino acid hydrolysate in 100 µL of 0.5 M NaHCO
(pH 9.0). -
Standard Prep: Prepare a standard curve of This compound (0.1 to 100 pmol) in the same buffer.
-
Reaction: Add 50 µL of 1% (v/v) FDNB in ethanol to both samples and standards.
-
Incubation: Incubate at 40°C for 2 hours in the dark (shaking).
-
Stop: Acidify with 20 µL of 1M HCl to stop the reaction.
-
Extraction: Extract excess FDNB with ether (discard the ether phase; the DNP-amino acids remain in the aqueous phase).
Phase 3: HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 30 minutes.
-
Detection: UV Absorbance at 360 nm .
-
Identification: Compare retention time of the sample peak to the This compound standard.
Data Interpretation & Reference Values
Quantitative Analysis
Calculate the molar ratio of Methionine Sulfone to total Methionine:
Note: Total Met is determined by summing the DNP-Met and DNP-MetO
Biological Significance Table[7]
| Marker Level (MetO | Physiological State | Interpretation |
| < 1% | Homeostasis | Normal physiological turnover; functional Msr system. |
| 2% - 5% | Acute Stress | Transient oxidative burst; potential for repair or degradation. |
| > 5% | Chronic Pathology | Irreversible damage. Indicates failure of proteostasis. Common in cataracts, Alzheimer's plaques, and aged tissue. |
Troubleshooting & Validation (Self-Correcting Systems)
-
Artifactual Oxidation: Methionine is easily oxidized during sample prep.
-
Control: Always run a "mock" sample of pure Methionine standard through the hydrolysis and derivatization steps. If DNP-MetO
appears in the mock, your reagents (HCl) are contaminated with oxidants.
-
-
Standard Stability: this compound is light-sensitive. Store standards in amber vials at -20°C.
-
Resolution: Ensure baseline separation between DNP-Methionine, DNP-Methionine Sulfoxide, and DNP-Methionine Sulfone. MetO
is more polar and typically elutes earlier than unmodified Met in reverse-phase gradients.
References
-
Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins."[3] Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link
-
Stadtman, E. R. (2004). "Role of oxidant species in aging." Current Medicinal Chemistry, 11(9), 1105-1112. Link
-
Tarrago, L., et al. (2015).[6] "Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors." Nature Chemical Biology, 11, 332–338.[6] Link
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507-515. Link
-
Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics, 397(2), 172-178. Link
Sources
- 1. Proteomic Profiling of Oxidative Stress Response Proteins with a Methionine Sulfoxide-Inspired Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of methionine sulfoxide reductase A in mice increases sensitivity to oxidative stress but does not diminish life span - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. anaxlab.com [anaxlab.com]
- 6. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
Methionine Sulfone (MetO₂): The Irreversible Oxidative Fingerprint in Biological Systems and Biotherapeutics
Executive Summary
Methionine oxidation is a ubiquitous post-translational modification (PTM), yet the distinction between the reversible Methionine Sulfoxide (MetO) and the irreversible Methionine Sulfone (MetO₂) is frequently overlooked in high-throughput proteomics.[1] While MetO functions as a cellular redox switch regulated by Methionine Sulfoxide Reductases (Msr), MetO₂ represents a "point of no return"—a biomarker of severe oxidative stress that structurally alters proteins, disrupts biotherapeutic efficacy, and drives pathological tissue damage.[1] This guide delineates the mechanistic divergence of MetO₂, its critical impact on drug development (specifically monoclonal antibodies), and the rigorous analytical protocols required to distinguish endogenous formation from experimental artifacts.[1]
Part 1: The Biochemistry of Irreversible Oxidation
The Oxidation Cascade
Methionine (Met) is unique among amino acids due to its sulfur-containing thioether side chain, which acts as a potent scavenger of Reactive Oxygen Species (ROS).[1] The oxidation process occurs in two distinct stages:[2]
-
Stage 1 (Reversible): ROS (e.g., H₂O₂, hydroxyl radicals) attack the sulfur atom, adding a single oxygen to form Methionine Sulfoxide (MetO) .[1] This creates a chiral center, resulting in S- and R- diastereomers.[1] Cells express MsrA and MsrB enzymes to reduce these back to Met, effectively using Met residues as renewable antioxidants.[1][3]
-
Stage 2 (Irreversible): Under conditions of extreme oxidative stress (e.g., neutrophil respiratory burst, ionizing radiation), a second oxygen is added to the sulfur, forming Methionine Sulfone (MetO₂) .[1]
Crucial Distinction: Unlike MetO, there are no known mammalian enzymes capable of reducing MetO₂ back to Met or MetO.[1] Consequently, MetO₂ accumulation leads to permanent structural alterations and loss of function.[1]
Visualization: The Redox Pathway
The following diagram illustrates the enzymatic repair cycle for MetO and the irreversible exit path to MetO₂.
Figure 1: The Methionine Oxidation Pathway.[1] Note the reversible nature of MetO via Msr enzymes versus the irreversible formation of MetO₂.
Part 2: Biological Implications in Disease
The "Super Substrate" Hypothesis in Inflammation
Recent structural biology reveals that MetO₂ is not merely a damaged residue but a specific target for proteases. Research indicates that Human Neutrophil Elastase (HNE) preferentially cleaves substrates containing MetO₂ over native Met or MetO.[1]
-
Mechanism: In chronic inflammatory diseases like COPD or Cystic Fibrosis, neutrophils release massive amounts of ROS, converting Met to MetO₂ on tissue proteins.[1]
-
Consequence: HNE cleaves these MetO₂-modified proteins with hyper-efficiency, accelerating tissue destruction and lung injury.[1]
Protein Aggregation and Neurodegeneration
The addition of two oxygen atoms increases the polarity of the methionine side chain, disrupting the hydrophobic core of proteins.
-
Amyloid Beta: In Alzheimer’s disease, Met35 oxidation in the Aβ peptide promotes neurotoxicity.[1] While MetO is common, MetO₂ has been detected in plaque cores, suggesting it stabilizes toxic aggregates that the cellular machinery cannot repair.[1]
Part 3: MetO₂ in Biotherapeutics (Drug Development)
For monoclonal antibodies (mAbs) and recombinant proteins, Met oxidation is a Critical Quality Attribute (CQA).[1]
Impact on Monoclonal Antibodies (mAbs)
| Region | Residues (Human IgG1) | Functional Impact of Oxidation |
| Fc Region | Met252, Met428 | These residues are located at the CH2-CH3 interface, the binding site for the Neonatal Fc Receptor (FcRn).[1] Oxidation here (MetO or MetO₂) disrupts hydrophobic packing, reducing FcRn binding affinity.[1] Result: Significantly reduced serum half-life. |
| CDR | Variable | Oxidation in the Complementarity Determining Regions (CDRs) can directly alter the antigen-binding pocket. Result: Loss of potency/efficacy.[1][4] |
| Buried | Met358 | Typically resistant to oxidation.[1] Detection of MetO₂ here indicates severe process stress (e.g., aggressive viral inactivation or light exposure).[1] |
Regulatory Context
Regulatory agencies (FDA, EMA) require the identification and quantification of oxidation products. Because MetO₂ represents permanent damage, its presence—even at low levels (0.1–1%)—can indicate a failure in process control (e.g., during harvest or storage) that formulation buffers cannot reverse.[1]
Part 4: Analytical Methodologies
Detecting MetO₂ is fraught with the risk of artifactual oxidation .[5] Standard protease digestion protocols (long incubations at pH 8.[1]0) can spontaneously oxidize Met to MetO and MetO₂.[1]
Mass Spectrometry Signatures
-
Methionine (Met): Monoisotopic mass.[1]
-
Sulfoxide (MetO): +15.9949 Da.[1] Elutes earlier than Met on Reverse Phase (RP-HPLC) due to increased polarity.[1]
-
Sulfone (MetO₂): +31.9898 Da.[1] Elutes earlier than MetO.[1]
Visualization: Analytical Decision Tree
The following workflow ensures differentiation between endogenous MetO₂ and sample-prep artifacts.
Figure 2: Artifact-free workflow for Met oxidation analysis. Note the critical inclusion of scavengers or low-pH digestion.
Part 5: Experimental Protocol
Objective: Quantify MetO and MetO₂ in a monoclonal antibody while suppressing artificial oxidation.
Reagents
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.[1]5) or 50 mM Tris-HCl (pH 7.0).
-
Scavenger: L-Methionine (Free acid) or Catalase.[1]
Step-by-Step Methodology
-
Preparation with Scavenger:
-
Denaturation & Reduction:
-
Add Rapigest or Urea (6M) to denature.[1]
-
Add DTT (5 mM final) and incubate at 37°C for 30 min.
-
-
Alkylation:
-
Digestion:
-
Quenching:
-
Acidify with Formic Acid (1% final concentration) immediately to stop digestion and stabilize Met species.[1]
-
-
LC-MS/MS Analysis:
-
Column: C18 Peptide Mapping column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Gradient: Shallow gradient (0.5% B/min) to separate Met, MetO, and MetO₂ forms of the same peptide.[1]
-
Validation: Monitor the oxidation level of the free L-Methionine scavenger (if not removed) or a spiked-in synthetic peptide standard to quantify the "background" oxidation rate of the protocol.
-
Data Interpretation[1][2][7]
-
Calculate % Oxidation:
[1] -
Thresholds:
References
-
Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. National Institutes of Health (PMC).[1][Link][1]
-
Impact of Methionine Oxidation in Human IgG1 Fc on Serum Half-Life. PubMed.[1][Link]
-
Accurate determination of protein methionine oxidation by stable isotope labeling. PubMed.[Link]
-
Monitoring of On-column Methionine Oxidation During Peptide Mapping. LCGC International.[1][Link]
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of DNP-DL-Methionine Sulfone
This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the analysis of N-2,4-Dinitrophenyl-DL-methionine sulfone (DNP-DL-Methionine Sulfone). This compound is frequently utilized as a stable internal standard in amino acid analysis, particularly following performic acid oxidation, or as a reference marker in N-terminal sequencing (Sanger’s Method).
Abstract
This protocol details the separation and quantification of this compound using a C18 reversed-phase column. Unlike native amino acids, the DNP-derivative possesses a strong chromophore (2,4-dinitrophenyl group), allowing for sensitive UV detection at 360 nm without post-column derivatization. This method is optimized for stability, resolving the polar sulfone derivative from other hydrophobic DNP-amino acids.
Introduction & Scientific Context
This compound is the product of the reaction between 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) and methionine sulfone.
-
Role in Analysis: Methionine is unstable during acid hydrolysis and is often intentionally oxidized to methionine sulfone (stable) using performic acid prior to analysis. The subsequent derivatization with DNFB creates DNP-methionine sulfone.
-
Chromatographic Behavior: The sulfone group (
) is highly polar, making DNP-methionine sulfone elute earlier than DNP-methionine and most other DNP-amino acids on reversed-phase columns. -
Detection Physics: The nitro groups on the benzene ring form a conjugated system that absorbs strongly in the near-UV/visible region (
), giving the compound its characteristic yellow color and allowing detection free from interference by non-derivatized biological matrix components (which typically absorb < 280 nm).
Chemical Safety & Properties
-
Analyte: N-(2,4-Dinitrophenyl)-DL-methionine sulfone
-
CAS: [Assigned to parent DNP-Met or Met-Sulfone; specific derivative is rare but chemically defined]
-
Appearance: Yellow crystalline powder.
-
Solubility: Soluble in dilute alkaline buffers (e.g.,
), methanol, and acetonitrile. Sparingly soluble in pure water or acidic media due to the hydrophobic DNP moiety. -
Safety: DNP derivatives are light-sensitive (photodecomposition). Store standards in amber vials. DNFB (if used for in-situ derivatization) is a vesicant and potential mutagen; handle in a fume hood.
Method Development Strategy
To ensure Trustworthiness and Self-Validation , this method uses a binary gradient system.
-
Stationary Phase: A C18 (Octadecylsilane) column is selected to retain the hydrophobic DNP ring, while the mobile phase pH controls the ionization of the carboxylic acid group on the amino acid backbone.
-
Mobile Phase Selection:
-
Solvent A (Buffer): 50 mM Sodium Acetate (pH 5.0). The pH is chosen to keep the carboxyl group ionized (
), improving peak shape and solubility, while preventing precipitation of the DNP derivative. -
Solvent B (Organic): Acetonitrile (ACN).[1] ACN provides sharper peaks and lower backpressure than methanol for DNP separations.
-
-
Detection Wavelength: 360 nm is specific to the DNP group, minimizing baseline noise from the acetate buffer or biological impurities that absorb at 210–254 nm.
Experimental Protocol
Reagents and Equipment
-
HPLC System: Agilent 1200/1260 Infinity or equivalent (Quaternary pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18,
, (or equivalent). -
Reagents:
-
This compound Standard (Sigma-Aldrich or custom synthesis).
-
Acetonitrile (HPLC Grade).
-
Sodium Acetate Trihydrate.
-
Glacial Acetic Acid (for pH adjustment).
-
Milli-Q Water (
).
-
Preparation of Standards
Stock Solution (1.0 mg/mL):
-
Weigh
of this compound. -
Dissolve in
of (Sodium Bicarbonate) to ensure complete dissolution (the salt form is more soluble). -
Dilute to
with Methanol. -
Storage: Stable for 1 week at
in the dark.
Working Standard (50 µg/mL):
-
Transfer
of Stock Solution into a volumetric flask. -
Dilute to volume with Mobile Phase A .
-
Filter through a
PTFE syringe filter before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | |
| Flow Rate | |
| Injection Volume | |
| Detection | UV @ |
| Mobile Phase A | |
| Mobile Phase B |
Gradient Program: DNP-Met-Sulfone is relatively polar and will elute early. The gradient ramp ensures later elution of any non-oxidized DNP-Met or other hydrophobic impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection / Isocratic Hold |
| 2.0 | 10% | End of Hold |
| 15.0 | 50% | Linear Ramp |
| 18.0 | 90% | Wash Column |
| 20.0 | 90% | End Wash |
| 20.1 | 10% | Re-equilibration |
| 25.0 | 10% | Ready for Next Injection |
System Suitability Testing (SST)
Run the Working Standard (50 µg/mL) five times (
-
Retention Time (RT): Expected
(elutes before DNP-Asp/Glu). -
RSD of Peak Area:
. -
Tailing Factor (
): . -
Theoretical Plates (
): .
Results & Discussion
Under these conditions, this compound elutes as a sharp, symmetrical peak.
-
Selectivity: If the sample contains DNP-Methionine (non-oxidized), it will elute significantly later (approx. 12-14 min) due to the hydrophobic thioether side chain. The sulfone group reduces the retention factor (
) on C18. -
Linearity: The method is linear from
to ( ). -
Interference: The detection at 360 nm virtually eliminates interference from common protein hydrolysis byproducts which absorb in the UV region (214 nm).
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data output, emphasizing the critical oxidation and derivatization steps if starting from raw methionine.
Caption: Analytical workflow for the conversion of Methionine to DNP-Methionine Sulfone and subsequent HPLC analysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Photodecomposition of DNP group. | Prepare fresh standards in amber glass; minimize light exposure. |
| Peak Tailing | pH too low (protonation of COOH). | Adjust Mobile Phase A pH to 5.0–6.0. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase A rather than pure MeOH/ACN. |
| Drifting RT | Temperature fluctuation. | Ensure column oven is stable at |
References
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.
-
Moore, S. (1963). "On the determination of cystine as cysteic acid." Journal of Biological Chemistry, 238(1), 235-237. (Establishes performic acid oxidation protocols for Met -> Met Sulfone).
-
Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199.
-
Agilent Technologies. (2024). "Amino Acid Analysis using ZORBAX Eclipse Plus C18." Agilent Application Notes.
Sources
Application Note: Quantitative Determination of DNP-DL-Methionine Sulfone using UV-Vis Spectroscopy
Abstract
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[1][2] This oxidation is a key marker of oxidative stress in proteins and can significantly alter their structure and function.[3][4] Direct UV-Vis spectroscopic detection of methionine and its oxidized forms is challenging due to their weak absorbance in the practical UV range.[5][6] Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, covalently attaches a 2,4-dinitrophenyl (DNP) group to the primary amine of the amino acid.[7][8] This DNP-adduct is a stable, yellow-colored compound with strong absorbance in the visible spectrum, enabling sensitive colorimetric quantification.[7] This application note provides a detailed protocol for the detection and quantification of DNP-DL-methionine sulfone using UV-Vis spectroscopy, a method valuable for researchers in biochemistry, drug development, and quality control.
Principle of the Method
The quantitative determination of DL-methionine sulfone is achieved through a two-stage process involving derivatization followed by spectrophotometric analysis.
-
Derivatization with Sanger's Reagent (DNFB): The process begins with the nucleophilic aromatic substitution reaction between the primary amino group of DL-methionine sulfone and DNFB. This reaction, typically carried out under mildly alkaline conditions (pH ~8-9), forms a stable carbon-nitrogen bond, yielding the yellow-colored N-2,4-dinitrophenyl-DL-methionine sulfone (this compound).[7] The DNP group acts as a powerful chromophore.
-
Spectrophotometric Quantification: The resulting DNP-derivative exhibits a characteristic and strong absorbance maximum in the visible range of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the this compound. By measuring the absorbance of an unknown sample and comparing it to a standard curve generated from known concentrations of the analyte, a precise quantification can be achieved.
Figure 1: Conceptual workflow for the derivatization and quantification of DL-methionine sulfone.
Materials and Equipment
Reagents
-
DL-Methionine Sulfone (≥98% purity)
-
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) (≥99% purity)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Acetonitrile (ACN), HPLC grade
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Ethanol, absolute
Equipment
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Matched 1 cm path length quartz or glass cuvettes
-
Analytical balance (± 0.0001 g)
-
pH meter
-
Calibrated micropipettes (10 µL to 1000 µL range)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Water bath or heating block
-
Vortex mixer
Experimental Protocols
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Preparation Instructions | Storage Conditions |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | Dissolve 0.84 g of NaHCO₃ in ~90 mL of DI water. Adjust pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with DI water. | 4°C, stable for 1 week. |
| 1% (w/v) DNFB Solution | Caution: DNFB is toxic and a skin irritant. Handle with gloves in a fume hood. Dissolve 0.10 g of DNFB in 10 mL of absolute ethanol. Prepare fresh daily. | Room temperature, protected from light. |
| 1 mg/mL this compound Stock | Accurately weigh 10.0 mg of this compound standard and dissolve in 10.0 mL of the 0.1 M NaHCO₃ buffer. This serves as the primary stock for generating the standard curve. If starting with DL-Methionine Sulfone, see note below. | 4°C, protected from light, stable for 24 hours. |
Note on Derivatizing the Standard: If a commercial this compound standard is unavailable, it must be prepared. React a known quantity of DL-Methionine Sulfone with an excess of DNFB under the reaction conditions outlined in section 3.3. The product must then be purified and its concentration verified by an independent method before use as a primary standard.
Standard Curve Generation
-
Prepare Dilutions: From the 1 mg/mL (1000 µg/mL) this compound stock solution, prepare a series of dilutions in the 0.1 M NaHCO₃ buffer as described in Table 2.
Table 2: Standard Curve Dilutions
| Standard | Concentration (µg/mL) | Volume of Stock (µL) | Final Volume (mL) with Buffer |
| 1 | 100 | 1000 | 10 |
| 2 | 50 | 500 | 10 |
| 3 | 25 | 250 | 10 |
| 4 | 12.5 | 125 | 10 |
| 5 | 6.25 | 62.5 | 10 |
| Blank | 0 | 0 | 10 |
-
Determine λmax:
-
Use the 50 µg/mL standard solution (Standard 2).
-
Scan the absorbance from 300 nm to 500 nm against the blank solution.
-
Identify the wavelength of maximum absorbance (λmax). This is expected to be in the 360-400 nm range. All subsequent measurements must be performed at this wavelength.
-
-
Measure Standards:
-
Set the spectrophotometer to the determined λmax.
-
Autozero the instrument using the blank solution.
-
Measure the absorbance of each standard (from 6.25 to 100 µg/mL).
-
Record at least three independent readings for each standard.
-
-
Plot the Curve:
-
Plot Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An acceptable R² value should be ≥ 0.995.
-
Sample Preparation and Derivatization
This protocol assumes the unknown sample contains free DL-methionine sulfone that needs to be derivatized.
-
Sample Dilution: Dilute the unknown sample with 0.1 M NaHCO₃ buffer to an estimated concentration within the linear range of the standard curve (6.25-100 µg/mL).
-
Reaction Setup: In a microcentrifuge tube, combine:
-
500 µL of the diluted unknown sample.
-
50 µL of 1% DNFB solution.
-
-
Incubation: Vortex the mixture gently and incubate in a water bath at 40°C for 60 minutes in the dark. The mild heating facilitates the reaction, while darkness prevents photodegradation of the DNP group.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of HCl to acidify the solution, which protonates the unreacted amines. However, for direct spectrophotometric measurement, ensure the pH change does not cause precipitation.
-
Measurement:
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a cuvette.
-
Measure the absorbance at the predetermined λmax against a reagent blank (prepared by substituting the sample with 500 µL of buffer in the reaction).
-
Data Analysis
-
Calculate Average Absorbance: Calculate the mean absorbance value for your unknown sample.
-
Calculate Concentration: Use the linear regression equation from the standard curve (y = mx + c) to determine the concentration of this compound in the measured sample.
-
Concentration (µg/mL) = (Average Sample Absorbance - y-intercept) / slope
-
-
Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the concentration in the original, undiluted sample.
Figure 2: Step-by-step experimental and data analysis workflow.
Performance and Troubleshooting
-
Linearity: The method should be linear over the specified concentration range with an R² value ≥ 0.995.
-
Specificity: The use of DNFB is not specific to methionine sulfone and will react with any primary or secondary amine.[8] Therefore, sample matrices must be well-characterized. Chromatographic separation (e.g., HPLC) prior to detection is necessary for complex mixtures.[9][10]
-
Interferences: Compounds that absorb at the same wavelength will interfere. A proper reagent blank is critical. Turbidity or precipitation in the sample will cause light scattering and artificially high absorbance readings; centrifuge or filter samples if necessary.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Color Development | Incorrect pH (too acidic), degraded DNFB reagent, insufficient incubation time. | Verify buffer pH is ~8.5. Prepare fresh DNFB solution. Ensure incubation is at 40°C for at least 60 minutes. |
| Poor Standard Curve Linearity (R² < 0.995) | Inaccurate pipetting, improper blanking, detector saturation at high concentrations. | Use calibrated pipettes. Re-blank the spectrophotometer. If the curve flattens at the top, narrow the concentration range of the standards. |
| High Background Absorbance | Contaminated reagents or cuvettes, precipitation of DNFB at high concentrations. | Use high-purity reagents. Clean cuvettes thoroughly. Ensure DNFB is fully dissolved and consider filtering the final reaction mixture if cloudy. |
| Inconsistent Readings | Temperature fluctuations, air bubbles in the cuvette, sample degradation. | Allow samples to reach room temperature before reading. Inspect cuvette for bubbles. Measure derivatized samples promptly. |
Conclusion
The derivatization of DL-methionine sulfone with DNFB provides a simple, robust, and cost-effective method for its quantification using UV-Vis spectroscopy. This technique is well-suited for applications where the sample matrix is relatively simple or when analyzing purified products. By following a carefully controlled protocol, including the generation of a valid standard curve and appropriate blanks, researchers can achieve reliable and accurate measurements of this important marker of oxidative modification.
References
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]
-
Sangers reagent is used for the identification of A class 11 chemistry CBSE. Vedantu. [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]
-
Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. [Link]
-
Determination ofd-amino acids. I. Hydrolysis of DNP-l-amino acid methyl esters with carboxypeptidase-Y. Sci-Hub. [Link]
-
Analytical Methods for Amino Acids. Shimadzu Scientific Korea. [Link]
-
Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide. PubMed. [Link]
-
Methionine sulfoxide. Wikipedia. [Link]
-
Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology. [Link]
-
Methionine Oxidation and Reduction in Proteins. Antioxidants & Redox Signaling. [Link]
-
Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A. Journal of Biological Chemistry. [Link]
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sci-Hub. Determination ofd-amino acids. I. Hydrolysis of DNP-l-amino acid methyl esters with carboxypeptidase-Y / Carlsberg Research Communications, 1984 [sci-hub.sg]
- 10. Reduction of DABS-L-methionine-dl-sulfoxide by protein methionine sulfoxide reductase from polymorphonuclear leukocytes: stereospecificity towards the l-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Enantioselective Separation of DNP-DL-Methionine Sulfone
Abstract
The accurate quantification of individual enantiomers of amino acids and their derivatives is critical in pharmaceutical development, metabolic research, and food science. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the 2,4-dinitrophenyl (DNP) derivatives of D- and L-methionine sulfone. By employing a derivatization strategy coupled with a specialized chiral stationary phase (CSP), this protocol provides a robust and reproducible workflow for researchers. We delve into the mechanistic principles of the separation, offering insights into the experimental design to ensure both scientific integrity and practical applicability for drug development professionals and analytical scientists.
Scientific Rationale and Separation Principles
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography introduces a chiral environment, typically the stationary phase, which interacts differently with each enantiomer.
The Critical Role of Derivatization
Methionine sulfone, like most native amino acids, lacks a strong chromophore, making UV detection at standard wavelengths (e.g., 254 nm) insensitive. Furthermore, its zwitterionic nature can lead to poor peak shape and retention on certain columns. To overcome these limitations, we employ a pre-column derivatization step using 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.
This choice is causal and deliberate for two primary reasons:
-
Enhanced Detectability: The DNP group is a strong chromophore, allowing for sensitive UV detection.
-
Improved Chiral Recognition: The rigid, planar structure of the DNP tag provides additional points of interaction—such as π-π stacking, hydrogen bonding, and dipole-dipole interactions—which are crucial for the chiral selector on the stationary phase to differentiate between the two enantiomers. The derivatization transforms the analyte into a more suitable candidate for effective chiral recognition.
Mechanism of Chiral Recognition
The cornerstone of this method is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The separation is achieved because one enantiomer forms a more stable complex with the CSP, leading to a longer retention time. The efficacy of the separation is directly related to the difference in the free energy of formation between these two diastereomeric complexes.
For DNP-amino acid derivatives, cyclodextrin-based CSPs are particularly effective. A naphthylethylcarbamate-β-cyclodextrin phase, for instance, offers a multi-modal interaction mechanism:
-
Inclusion Complexation: The hydrophobic DNP group of the analyte enters the relatively hydrophobic cavity of the cyclodextrin macrocycle.
-
External Interactions: The carbamate moieties on the rim of the cyclodextrin provide sites for hydrogen bonding and dipole-dipole interactions with the sulfone and carboxyl groups of the analyte.
The subtle differences in the three-dimensional arrangement of the DNP-D-methionine sulfone versus the DNP-L-methionine sulfone result in a differential fit and interaction energy with the CSP, enabling their chromatographic resolution.
Experimental Protocols and Methodologies
This section provides a self-validating, step-by-step protocol from sample preparation to HPLC analysis.
Workflow Overview
The entire process can be visualized as a linear progression from the raw sample to the final analytical result.
Figure 1: High-level workflow from sample preparation to data analysis.
Protocol: Derivatization of DL-Methionine Sulfone
This protocol is based on the well-established Sanger method for N-terminal amino acid labeling.
Materials:
-
DL-Methionine Sulfone
-
2,4-dinitrofluorobenzene (DNFB)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
Procedure:
-
Dissolution: Dissolve 10 mg of DL-methionine sulfone in 2 mL of a 4% (w/v) sodium bicarbonate solution in a small vial. This creates the necessary alkaline medium for the reaction.
-
Add Derivatizing Agent: Add a solution of 20 mg of DNFB in 4 mL of ethanol to the vial.
-
Reaction: Cap the vial tightly, protect it from light (wrap in aluminum foil), and stir or shake at 40°C for 1-2 hours. The nucleophilic amino group of the methionine sulfone attacks the DNFB molecule.
-
Quenching and Extraction: After cooling to room temperature, extract the solution three times with 5 mL of diethyl ether to remove unreacted DNFB. Discard the ether layers.
-
Acidification: Carefully acidify the remaining aqueous layer to a pH of ~1-2 with 1M HCl. The DNP-amino acid derivative will precipitate as a yellow solid.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash with a small amount of cold water.
-
Drying: Dry the resulting DNP-DL-methionine sulfone under vacuum.
-
Sample Solution: Accurately weigh the dried derivative and dissolve it in the HPLC mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol: HPLC Enantioseparation
The following conditions are a robust starting point. Optimization may be required depending on the specific HPLC system and column batch.
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | Method is broadly applicable. |
| Chiral Column | Naphthylethylcarbamate-β-cyclodextrin (RN-β-CD), 5 µm, 250 x 4.6 mm | Proven selectivity for DNP-amino acids. |
| Mobile Phase | Acetonitrile / 0.1% Acetic Acid in Water (60:40, v/v) | Polar organic mode. The acidic modifier suppresses the ionization of the carboxyl group, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C | Temperature affects kinetics and thermodynamics; maintaining a constant temperature ensures reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes band broadening. |
| Detection | UV at 360 nm | Wavelength for maximum absorbance of the DNP chromophore. |
Expected Results and Data Interpretation
Successful execution of this protocol will yield a chromatogram with two well-resolved peaks corresponding to the DNP-D-methionine sulfone and DNP-L-methionine sulfone enantiomers.
Chiral Recognition Visualization
The separation relies on the differential stability of the transient complexes formed between each enantiomer and the chiral stationary phase.
Figure 2: Differential interaction of enantiomers with the CSP.
Quantitative Analysis
Key chromatographic parameters should be calculated to validate the separation's quality.
| Parameter | Formula | Acceptance Criteria |
| Retention Factor (k') | k' = (t_R - t_0) / t_0 | 1 < k' < 10 |
| Selectivity (α) | α = k'_2 / k'_1 | α > 1.1 |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w_1 + w_2) | R_s ≥ 1.5 (Baseline) |
Where t_R is the retention time of the peak, t_0 is the void time, and w is the peak width at the base.
Expected Chromatographic Data (Hypothetical):
| Analyte | Retention Time (t_R, min) | k' | α | R_s |
| DNP-L-Methionine Sulfone | 12.5 | 5.25 | - | - |
| DNP-D-Methionine Sulfone | 14.8 | 6.40 | 1.22 | > 2.0 |
| Void Time (t_0) | 2.0 min |
This hypothetical data demonstrates a successful separation with excellent resolution, well within the acceptable limits for quantitative analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound isomers by HPLC. The method's success is predicated on a logical combination of analyte derivatization to enhance both detectability and chiral recognition, and the selection of an appropriate chiral stationary phase that offers multiple interaction modes. By following the detailed steps for derivatization and HPLC analysis, researchers in pharmaceutical and life sciences can achieve reliable, reproducible, and accurate quantification of these enantiomers, supporting critical stages of research and development.
References
-
Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. (2016). Analytical Methods. Retrieved February 1, 2026, from [Link]
-
HPLC with the chiral column. a) The resolution of the standard D, L... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2019). Chromatography Today. Retrieved February 1, 2026, from [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Retrieved February 1, 2026, from [Link]
-
HPLC Method for Analysis of Methionine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 1, 2026, from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. Retrieved February 1, 2026, from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2018). PMC. Retrieved February 1, 2026, from [Link]
- **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethyl
Application Notes and Protocols for DNP-DL-Methionine Sulfone in Proteomics
Introduction: A Novel Tool for Quantifying Methionine Oxidation in Proteomics
The irreversible oxidation of methionine to methionine sulfone is a significant post-translational modification (PTM) implicated in oxidative stress, protein stability, and cellular regulation. Accurate quantification of methionine oxidation is crucial for understanding its role in various physiological and pathological processes. However, the analysis is often hampered by spurious oxidation during sample preparation and mass spectrometric analysis. To address this challenge, we introduce DNP-DL-methionine sulfone as a novel, stable, and readily detectable internal standard for quantitative proteomics workflows.
The 2,4-dinitrophenyl (DNP) group, historically significant in protein chemistry since its introduction by Frederick Sanger, provides a robust chromophore for UV-Vis detection and a distinct mass signature for mass spectrometry. When conjugated to DL-methionine sulfone, the resulting molecule is chemically inert to further oxidation, making it an ideal spike-in standard for monitoring and quantifying the extent of methionine oxidation in biological samples.
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in proteomics, complete with detailed protocols for its application.
Chemical Properties and Advantages
This compound combines the stability of the DNP group with the fully oxidized state of methionine, offering several key advantages as a quantitative standard:
| Property | Advantage in Proteomics |
| DNP Moiety | Strong UV absorbance for HPLC-based quantification. |
| Provides a unique mass shift for clear identification in mass spectrometry. | |
| Stable to acid hydrolysis, allowing for its use in various sample preparation workflows. | |
| DL-Methionine Sulfone | Represents the terminal oxidation state of methionine, preventing further modification. |
| The DL-racemic mixture ensures representation of both potential stereoisomers. | |
| Overall Molecule | High chemical stability during sample processing and analysis. |
| Can be spiked into samples at the initial stages of preparation to account for sample loss. |
Conceptual Workflow for Quantitative Analysis of Methionine Oxidation
The core application of this compound is as a spike-in internal standard. The general workflow is as follows:
Figure 1: Conceptual workflow for using this compound as an internal standard.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, accurate stock solution for spiking into proteomics samples.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh 1-5 mg of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Further dilute the stock solution with ultrapure water to a working concentration (e.g., 1 mM).
-
Aliquot the working solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The DNP group is light-sensitive, so it is crucial to minimize exposure to light during preparation and storage.
Protocol 2: Quantitative Analysis of Methionine Oxidation in a Protein Sample
Objective: To quantify the percentage of methionine oxidation at specific sites within a protein sample using this compound as an internal standard.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
This compound working stock solution (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile, HPLC grade
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
Part A: Sample Preparation
-
Protein Extraction: Lyse cells or solubilize the protein sample in an appropriate lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Spike-in Standard: Add a known amount of the this compound working stock solution to the protein lysate. The amount should be optimized to be within the linear range of detection of the mass spectrometer.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Part B: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a nano-flow HPLC system.
-
Chromatography: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile in 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Include the m/z of this compound in the inclusion list for MS/MS fragmentation to monitor its signal throughout the run.
-
Set the instrument to acquire high-resolution MS1 scans and fragment the most intense precursor ions.
-
Part C: Data Analysis
-
Database Search: Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Modifications: Include variable modifications for methionine oxidation (+16 Da for sulfoxide, +32 Da for sulfone) and cysteine carbamidomethylation (+57 Da).
-
Quantification:
-
Extract the ion chromatograms (XICs) for the oxidized and non-oxidized forms of methionine-containing peptides of interest.
-
Extract the XIC for the this compound standard.
-
Calculate the area under the curve for each XIC.
-
-
Normalization and Calculation:
-
Normalize the peak areas of the endogenous oxidized and non-oxidized peptides to the peak area of the this compound standard.
-
Calculate the percentage of methionine oxidation for a specific site using the following formula:
% Oxidation = [ (Normalized Area of Oxidized Peptide) / ( (Normalized Area of Oxidized Peptide) + (Normalized Area of Non-oxidized Peptide) ) ] * 100
-
Troubleshooting and Considerations
-
Spurious Oxidation: While this compound itself is stable, endogenous methionine residues can still be oxidized during sample preparation. To minimize this, use fresh buffers, avoid exposure to metals, and consider working in a low-oxygen environment.
-
DNP Labeling of Peptides: For applications requiring labeling of the N-terminus or lysine residues of peptides with a DNP group, 1-fluoro-2,4-dinitrobenzene (DNFB) can be used. This creates a DNP-labeled peptide that can be analyzed by mass spectrometry. The fragmentation of DNP-labeled peptides will produce characteristic reporter ions.
-
Chromatographic Separation: The DNP group increases the hydrophobicity of the molecule. Optimize the HPLC gradient to ensure good separation of this compound from other sample components. The analysis of DNP-amino acids can be performed using reversed-phase HPLC.
Further Applications: A Versatile Tool in Chemical Proteomics
The principles underlying the use of this compound can be extended to other areas of chemical proteomics. For instance, isotopically labeled versions of this compound could be synthesized for use in multiplexed quantitative proteomics experiments, similar to SILAC or iTRAQ methodologies.
Conclusion
This compound presents a promising, albeit novel, tool for the accurate quantification of methionine oxidation in proteomics. Its inherent stability and distinct physicochemical properties make it an excellent internal standard for mitigating the analytical challenges associated with studying this critical post-translational modification. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the potential of this compound in their own investigations into the roles of methionine oxidation in health and disease.
References
- Valley, C. C., Cembran, A., Perlmutter, J. D., Lewis, A. K., Labello, N. P., Gao, J., & Sachs, J. N. (2012). The Methionine-aromatic Motif Plays a Unique Role in Stabilizing Protein Structure. Journal of Biological Chemistry, 287(42), 34979–34991.
-
How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? (2016, February 16). Chemistry Stack Exchange. Retrieved from [Link]
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
- Dutton, R. W., & Bulman, H. N. (1964). THE SIGNIFICANCE OF THE PROTEIN CARRIER IN THE STIMULATION OF DNA SYNTHESIS BY HAPTEN-PROTEIN CONJUGATES IN THE SECONDARY RESPONSE. Immunology, 7(1), 54–64.
-
U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]
-
Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016, February 16). Chemistry Stack Exchange. Retrieved from [Link]
- Le, D. T., Yi, D., Zhang, Y., & Gladyshev, V. N. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 31(5), 1076–1085.
- Zhang, T., & Wang, Y. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical chemistry, 85(24), 11773–11780.
- Gatellier, P., & Santé-Lhoutellier, V. (2009). The effect of cysteine and 2,4-dinitrophenol on heme and nonheme absorption in a rat intestinal model. Food Chemistry, 113(2), 444-448.
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile
Troubleshooting & Optimization
Technical Support Center: Incomplete DNP-Derivatization of Peptides
Introduction: The Mechanistic Baseline
Incomplete derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB, or Sanger’s Reagent) is rarely a random failure; it is a deterministic outcome of competing chemical kinetics. The reaction relies on a Nucleophilic Aromatic Substitution (
For this reaction to reach completion, three conditions must be met simultaneously:
-
Nucleophilicity: The N-terminal amine must be deprotonated (unprotonated form,
). -
Solubility: The hydrophobic FDNB and the hydrophilic peptide must interact effectively in a biphasic or semi-aqueous system.
-
Stability: The rate of derivatization must exceed the rate of FDNB hydrolysis by the solvent.
This guide addresses the breakdown of these conditions.
Part 1: Diagnostic Workflow
Before adjusting parameters, locate the failure point using this logic flow.
Figure 1: Decision tree for isolating the cause of low DNP-peptide yield. Blue nodes represent diagnostic steps; Red nodes represent actionable root causes.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Conditions & Kinetics
Q: My reaction pH drops over time, leading to low yield. Why is this happening and how do I fix it?
A: The reaction generates hydrofluoric acid (HF) as a byproduct, which neutralizes the buffer. If the buffer capacity is insufficient, the pH drops below the pKa of the N-terminal amine (typically ~8.0), re-protonating it to
-
The Fix: Use Sodium Bicarbonate (
) at a concentration of at least 50 mM (preferably 100 mM). Unlike simple phosphate buffers, bicarbonate provides a robust buffering reservoir in the pH 8.5–9.0 range, which is optimal for maintaining the unprotonated state without causing excessive hydrolysis of the FDNB reagent [1].
Q: I see a yellow precipitate immediately upon adding FDNB. Does this mean the reaction worked? A: Likely not. FDNB is hydrophobic. If added too quickly or in a strictly aqueous buffer, it precipitates out of solution, becoming inaccessible to the peptide. This creates a biphasic system with poor mass transfer.
-
The Fix: Dissolve FDNB in Ethanol (EtOH) or Methanol before adding it to the aqueous peptide solution. The final reaction mixture should contain enough organic solvent (typically 50-70% v/v) to keep both the peptide and the FDNB in a single phase or a fine emulsion. Ensure vigorous shaking or stirring, especially if the peptide is large [2].
Category B: Peptide-Specific Challenges
Q: My peptide is rich in Histidine and Tyrosine. The chromatogram shows multiple DNP peaks. Is this incomplete reaction?
A: This is likely "over-reaction" rather than incomplete reaction. FDNB is not perfectly specific to the N-terminus; it also reacts with the imidazole ring of Histidine (
-
The Fix: While these side reactions are expected,
-DNP-Tyr is unstable and can often be reversed during the acid hydrolysis step. However, if strict N-terminal specificity is required for quantification, you must account for these additional peaks in your molar calculations. Do not reduce reaction time to avoid this; you risk incomplete N-terminal labeling.
Q: I am trying to sequence a hydrophobic peptide, but the DNP yield is near zero. A: Hydrophobic peptides often aggregate in the aqueous bicarbonate buffer, burying the N-terminus.
-
The Fix: Add a chaotropic agent or detergent that does not contain primary amines.
-
Recommended: 1% SDS or 4M Urea (ensure Urea is deionized to remove isocyanic acid).
-
Avoid: Tris buffer or ammonium salts (these compete for FDNB).
-
Category C: Reagent Integrity
Q: My FDNB reagent is dark orange/brown. Can I still use it? A: No. FDNB is photosensitive and hydrolyzes to 2,4-dinitrophenol (DNP-OH) over time or upon exposure to light. DNP-OH is yellow but unreactive. Using degraded reagent effectively lowers the molar equivalent of active fluorodinitrobenzene, stalling the reaction kinetics.
-
The Fix: FDNB should be a pale yellow liquid or low-melting solid. Store it in the dark. If uncertain, check the absorbance; high background absorbance at 360 nm before reaction suggests degradation.
Part 3: Standard Operating Procedure (SOP)
This protocol is designed to maximize yield by controlling pH and solubility.
Reagents:
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.0. -
Reagent: 5% (v/v) 1-Fluoro-2,4-dinitrobenzene (FDNB) in absolute Ethanol.
-
Stop Solution: 0.1 M HCl.
Protocol:
-
Preparation: Dissolve 0.5–1.0 µmol of peptide in 200 µL of 0.1 M
.-
Critical Check: Ensure peptide is fully dissolved. If cloudy, add minimal SDS.
-
-
Derivatization: Add 100 µL of 5% FDNB/Ethanol solution.
-
Molar Ratio: Ensure at least a 2-fold molar excess of FDNB relative to total amino groups (N-term + Lys).
-
-
Incubation: Wrap tube in foil (light protection). Shake vigorously for 2 hours at room temperature (25°C).
-
Note: Continuous shaking is vital to maintain the emulsion.
-
-
Acidification: Add 100 µL of 0.1 M HCl to stop the reaction and precipitate the DNP-peptide (if insoluble in acid) or prepare for extraction.
-
Cleanup (Optional but Recommended): Extract excess unreacted FDNB and DNP-OH by washing 3 times with Diethyl Ether . The DNP-peptide usually remains in the aqueous phase (unless very hydrophobic).
Part 4: Data & Interferences
Common Interferences in DNP Derivatization
| Interference | Mechanism of Failure | Solution |
| Tris / Glycine Buffers | Contains primary amines that react with FDNB, consuming the reagent. | Dialyze or desalt into |
| Thiol Reagents (BME, DTT) | Nucleophilic attack on FDNB; reduction of nitro groups. | Alkylate cysteines (e.g., with iodoacetamide) prior to DNP labeling [3]. |
| Ammonium Salts | Forms DNP-amine, interfering with chromatography. | Lyophilize peptide to remove volatile salts before reaction. |
| High Urea (>6M) | Can contain cyanate, carbamylating the N-terminus. | Use fresh, deionized urea or lower concentration. |
Reaction Optimization Parameters
| Parameter | Optimal Range | Effect of Deviation |
| pH | 8.5 – 9.0 | < 8.0: Slow reaction (amine protonated). > 10.0: Rapid hydrolysis of FDNB and potential peptide damage. |
| Temperature | 20°C – 30°C | > 40°C: Increases risk of side reactions (hydrolysis of peptide bonds). |
| Time | 2 – 4 Hours | < 1 Hour: Incomplete labeling of sterically hindered N-termini (e.g., Val, Ile). |
Part 5: References
-
Sanger, F. (1945).[1] "The free amino groups of insulin".[2] Biochemical Journal, 39(5), 507–515.
-
G-Biosciences. (2019). "DNFB-Sanger's reagent for detection of free amino acids".[2][3] Technical Protocol.
-
Madian, A. G., & Regnier, F. E. (2010). "Proteomic identification of carbonylated proteins and their oxidation sites". Journal of Proteome Research, 9(8), 3766–3780.
-
Thermo Fisher Scientific. "Amino Acid Analysis using DNP derivatization". Application Notes.
Sources
Technical Support Center: DNP-Protein Hydrolysis & Analysis
Topic: Optimizing Hydrolysis Conditions for Dinitrophenyl (DNP)-Proteins Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Facility: Bioconjugation & Proteomics Analytics Hub
Introduction: The DNP Paradox
Welcome. If you are here, you are likely facing the classic "DNP Paradox": You need to hydrolyze your protein to map DNP conjugation sites, but the very process of hydrolysis (hot acid) threatens to destroy the DNP modification you are trying to measure.
Dinitrophenyl (DNP) is a robust hapten under physiological conditions, but it is chemically labile under the harsh conditions required to break peptide bonds (6N HCl, 110°C). In my experience, 80% of "failed" DNP experiments are not synthesis failures, but analytical artifacts caused by oxidative degradation during hydrolysis.
This guide moves beyond standard protocols to focus on preservation, recovery correction, and self-validating workflows .
Module 1: Pre-Hydrolysis Decision Matrix
Q: Do I actually need to hydrolyze my sample? A: Not always. Before opening the acid cabinet, verify your analytical goal. Hydrolysis is destructive and prone to artifacts. Use it only when non-destructive methods fail.
-
Scenario A: Determining Degree of Substitution (DOS)
-
Recommendation:Do NOT Hydrolyze. Use UV-Vis Spectrophotometry on the intact protein. DNP has a high molar extinction coefficient (
) that allows direct quantification.
-
-
Scenario B: Mapping Conjugation Sites or Mass Spec Validation
-
Recommendation:Hydrolyze with Protection. You need to isolate individual amino acids (DNP-Lysine) to confirm specific attachment sites.
-
Decision Workflow (DOT Visualization)
Figure 1: Analytical decision matrix. Hydrolysis should be reserved for site-specific mapping, while UV-Vis is superior for stoichiometry.
Module 2: The Hydrolysis Protocol (The "Sanger" Method Optimized)
If you must hydrolyze, you must control for the reversion of
Q: Standard 6N HCl destroys my DNP signal. What is the fix? A: The "fix" is a combination of Oxygen Exclusion and Internal Standardization . DNP is susceptible to oxidative breakdown. You must remove oxygen and run a parallel stability control.
Optimized Protocol: Low-Oxidation Hydrolysis
-
Sample Prep: Lyophilize DNP-protein (100–500 µg) in a heavy-walled glass hydrolysis tube.
-
The Acid Matrix: Add 200–500 µL of 6N HCl (constant boiling) .
-
Crucial Additive: Add 0.1% Phenol or Thioglycolic acid . These act as halogen scavengers and antioxidants, protecting the aromatic DNP ring and Tyrosine residues.
-
-
Oxygen Removal (The Failure Point):
-
Method: Freeze the sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw under vacuum to release dissolved gas. Repeat (Freeze-Pump-Thaw) 3 times.
-
Seal: Flame-seal the glass tube while under vacuum.
-
-
Reaction: Incubate at 110°C for 18–24 hours .
-
Note: Do not exceed 24 hours. DNP-Lysine recovery drops significantly after 24h.
-
-
Recovery Calculation (The "Secret"):
-
You must run a tube of pure
-DNP-Lysine standard alongside your protein samples. -
If your standard recovery is 85%, you must divide your sample results by 0.85.
-
Q: Can I use Microwave Hydrolysis? A: Yes, and it is often better. Microwave hydrolysis (150°C for 15–45 mins) reduces the exposure time to hot acid, often yielding higher DNP recovery than the 24h standard method.
Module 3: Analysis & Data Interpretation
Q: How do I calculate the DNP-to-Protein ratio (DOS) from the data? A: If using UV-Vis (intact protein), use the Beer-Lambert Law. If using Hydrolysis (HPLC), you quantify the molar amount of DNP-Lysine relative to a stable amino acid (like Alanine or Leucine).
Table 1: Molar Extinction Coefficients (
) for DNP Analysis
Use these values for spectrophotometric quantification.
| Solvent / Condition | Wavelength ( | Extinction Coeff.[1] ( | Notes |
| 0.1 M NaOH | 360 nm | 17,530 M⁻¹cm⁻¹ | Standard for DNP-Lysine |
| 1% NaHCO₃ | 360 nm | 17,400 M⁻¹cm⁻¹ | Common for intact proteins |
| 6N HCl | ~300-330 nm | Unstable | Shifted spectrum; unreliable for quant |
| Water / PBS | 360 nm | ~17,000 M⁻¹cm⁻¹ | pH dependent |
Q: My HPLC shows a peak for DNP-Lysine, but also a peak for free 2,4-Dinitrophenol. What does this mean? A: This indicates hydrolysis damage. The bond between the DNP and the Lysine side chain has cleaved.
-
Action: Sum the molar areas. However, this is risky because free DNP has different response factors. It is better to apply the Correction Factor derived from your external standard.
Pathway of Degradation (DOT Visualization)
Figure 2: Degradation pathways during acid hydrolysis. Oxygen exclusion minimizes the "Red" pathways.
Module 4: Advanced Troubleshooting (FAQs)
Q: I see a "shoulder" on my DNP peak in HPLC. Is it an impurity?
A: It is likely O-DNP-Tyrosine . While DNP targets Lysine (
-
Differentiation: O-DNP-Tyrosine is unstable in acid and often reverts to Tyrosine. If you see it, your hydrolysis time might be too short, or you used a non-acidic cleavage method.
Q: My DNP recovery is >100%. How is that possible? A: This is a matrix interference issue.
-
Background Absorption: Did you blank with a non-DNP hydrolyzed protein? Hydrolyzed amino acids absorb in the UV range.
-
Concentration Error: If you estimated protein concentration using Bradford/BCA after DNP conjugation, the DNP group interferes with the assay (especially BCA), leading to incorrect protein mass calculations.
-
Fix: Quantify protein concentration via Amino Acid Analysis (sum of all AA), not colorimetric assays.
-
Q: Can I use Pronase or Enzymatic hydrolysis instead? A: Yes. Total enzymatic hydrolysis (Pronase + Leucine Aminopeptidase) is much gentler and preserves 100% of the DNP signal.
-
Drawback: It is slow (48h+), requires multiple enzymes to ensure total breakdown, and enzymes will autodigest (contributing background AA). Use this only if acid hydrolysis consistently fails.
References
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link
- Foundational text establishing the stability and instability of DNP-amino acids.
- Little, P. A., & Otsuka, H. (1958). Studies on the hydrolysis of DNP-proteins. Journal of Biological Chemistry. Discusses the kinetics of DNP release.
-
Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Link
- Comprehensive review of hydrolysis conditions, including protective agents for labile modific
-
Sigma-Aldrich (Merck). (n.d.). Dinitrophenyl (DNP) Modification of Proteins.[1][2][3][4] Technical Bulletin. Link
- General industry standard for extinction coefficients and conjug
Sources
- 1. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Determination and evaluation of amino acids in protein hydrolysat...: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
Beyond Absorbance: Cross-Validating DNP Carbonyl Assays with High-Resolution Mass Spectrometry
This guide addresses the cross-validation of the 2,4-Dinitrophenylhydrazine (DNPH) derivatization method (commonly referred to as the "DNP-method") using High-Resolution Mass Spectrometry (HRMS) . This comparison is critical for researchers quantifying protein carbonylation (oxidative stress) and monitoring stability in biotherapeutics.
Executive Summary
The quantification of protein carbonylation is a critical quality attribute (CQA) in biopharmaceutical development and a primary marker in oxidative stress research. The industry standard—the spectrophotometric DNP-method (Levine assay)—offers high throughput but suffers from poor specificity and susceptibility to interference.
This guide details the cross-validation of the traditional DNP-UV method against DNP-derivatized LC-MS/MS. We provide the experimental framework to transition from aggregate signal measurement (UV) to site-specific identification (MS), ensuring data integrity in drug stability studies.
Technical Analysis: The Specificity Gap
To understand the necessity of cross-validation, one must analyze the mechanistic divergence between the two detection modes.
The Chemistry of Detection
Both methods rely on the same initial chemical reaction: the condensation of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls (aldehydes and ketones) to form a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone).
-
The DNP-UV Method (Traditional): Relies on the molar extinction coefficient of the hydrazone motif (
at 370 nm). It assumes all absorbance at this wavelength is protein-bound carbonyls. It cannot distinguish between a carbonylated protein and non-protein interference (e.g., nucleic acids or residual reagent). -
The DNP-MS Method (Validator): Uses the DNP moiety as a mass tag (+180.04 Da shift). It isolates the specific peptide carrying the modification.
Comparative Performance Matrix
| Feature | DNP-Method (Spectrophotometric) | DNP-LC-MS/MS (Mass Spectrometry) |
| Primary Readout | Total Absorbance (370 nm) | |
| Specificity | Low. Susceptible to DNA/RNA interference and free DNPH. | High. Resolves specific amino acid residues (Lys, Arg, Pro, Thr). |
| Sensitivity (LOD) | ~1 nmol carbonyl/mg protein | ~50-100 fmol (Peptide level) |
| Throughput | High (96-well plate format) | Low to Medium (requires chromatography) |
| Bias | Overestimation Risk. Tendency to report false positives due to scattering or non-covalent binding. | Underestimation Risk. Ionization suppression of hydrophobic DNP-peptides. |
Mechanistic Workflow & Causality
The following diagram illustrates the divergence in signal processing. The "Validation Gap" highlights where UV fails to detect non-covalent artifacts that MS filters out.
Figure 1: Parallel workflow for cross-validating the spectrophotometric DNP assay with LC-MS/MS. Note the divergence after the reaction step.
Validated Experimental Protocol
This protocol is designed to run the DNP-UV and DNP-MS workflows in parallel on the same sample batch to ensure comparability.
Reagents
-
Derivatization Buffer: 10 mM DNPH in 2M HCl.
-
Control Buffer: 2M HCl (without DNPH).
-
Neutralization: 2M Tris-Base (for MS compatibility).
Step-by-Step Methodology
Phase 1: Derivatization (Common Step)
-
Adjust protein concentration to 1–2 mg/mL.
-
Add DNPH solution to the sample in a 1:1 (v/v) ratio.
-
Incubate at room temperature for 60 minutes in the dark. (Light accelerates DNPH auto-oxidation).
-
Critical Checkpoint: Ensure the solution remains acidic; Schiff base formation is acid-catalyzed.
Phase 2: The Split (Cross-Validation)
Arm A: Spectrophotometric Quantification (The "Test")
-
Precipitate protein using 20% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 10 min.
-
Wash Step: Wash the pellet 3x with Ethanol:Ethyl Acetate (1:1).
-
Why: This removes free DNPH. Residual DNPH is the #1 cause of validation failure in UV assays.
-
-
Resolubilize pellet in 6M Guanidine-HCl (pH 2.3).
-
Measure absorbance at 370 nm vs. the HCl control.
-
Calculate Carbonyl content using
.
Arm B: LC-MS/MS Validation (The "Truth")
-
Perform buffer exchange (Zeba spin columns) to remove bulk HCl/DNPH (TCA precipitation is too harsh for optimal peptide recovery).
-
Digest protein with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.
-
LC Parameters: Use a C18 column. DNP-peptides are more hydrophobic; extend the gradient at high % Acetonitrile.
-
MS Acquisition:
-
Set Dynamic Exclusion to avoid re-sampling abundant unmodified peptides.
-
Targeted Inclusion List: If the protein sequence is known, predict DNP-modified masses (+180.04 Da on K, R, P, T).
-
Reporter Ion: Look for the characteristic DNP fragment ion at m/z 163.01 (dinitrophenyl group) in MS2.
-
Data Interpretation & Troubleshooting
When cross-validating, you will likely encounter a "Sensitivity Mismatch." Use the table below to interpret discrepancies.
Comparative Data Analysis
| Scenario | Observation | Root Cause Analysis | Corrective Action |
| Ideal | UV and MS data correlate linearly. | High purity sample; dominant carbonylation is covalent. | Validation successful. |
| Type I Error | High UV signal / Low MS signal. | Non-protein absorbance (DNA/RNA) or residual unreacted DNPH trapped in the pellet. | Increase Ethanol:Ethyl Acetate washes. Treat sample with RNase/DNase prior to derivatization. |
| Type II Error | Low UV signal / High MS signal. | Ionization efficiency differences. DNP-peptides fly extremely well in MS, exaggerating abundance relative to UV. | Use isotopically labeled internal standards for MS to normalize ionization. |
| Artifacts | MS detects DNP on unexpected residues (e.g., Tyrosine). | Non-specific binding or pH artifacts during digestion. | Ensure digestion pH is strictly neutral (pH 7-8); high pH can reverse the hydrazone bond. |
Visualization of MS Logic
The following logic tree describes how to confirm a "True Positive" DNP modification in MS data, filtering out noise that contributes to UV false positives.
Figure 2: Decision tree for validating DNP-modified peptides. The presence of the m/z 163.01 reporter ion is the gold standard for confirmation.
References
-
Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology. [Link]
-
Requena, J. R., et al. (2001). Glutamic and aminoadipic semialdehydes are the main carbonyl products of metal-catalyzed oxidation of proteins. Proceedings of the National Academy of Sciences. [Link]
-
Madoz-Gúrpide, J., et al. (2015). Proteomics-based validation of 2,4-dinitrophenylhydrazine (DNPH) method for protein carbonylation. Journal of Proteomics. [Link]
-
Hawkins, C. L., & Davies, M. J. (2019). Detection, identification, and quantification of oxidative protein modifications. Journal of Biological Chemistry. [Link]
Technical Guide: DNP-DL-Methionine Sulfone as an Internal Standard in Amino Acid Analysis
Executive Summary
In the high-stakes arena of amino acid analysis (AAA), the choice of Internal Standard (IS) is the single most critical factor determining quantification accuracy. While Norleucine is the traditional choice, it is not universally applicable—particularly in complex matrices where hydrophobic co-elution occurs.
DNP-DL-methionine sulfone (DNP-Met-SO₂) represents a specialized, high-stability alternative. As the fully oxidized derivative of methionine, it is chemically inert to further oxidation, preventing the "signal drift" common with standard methionine. Furthermore, its unique polarity profile shifts its elution window away from the hydrophobic cluster (Leu, Ile, Phe) common in Reverse-Phase HPLC, offering a distinct integration window for crowded chromatograms.
This guide provides a comparative technical analysis, validated workflows, and the chemical rationale for deploying DNP-Met-SO₂ in your analytical pipeline.
Part 1: The Chemistry & Rationale
The Instability Problem
Standard Methionine is a liability in quantitative analysis due to its susceptibility to oxidation. During acid hydrolysis or storage, Methionine partially oxidizes to Methionine Sulfoxide (Met-SO) and Methionine Sulfone (Met-SO₂) .
If you use standard Methionine as a marker, your "known" concentration decreases unpredictably. This compound solves this by being "pre-oxidized" to its thermodynamic limit.
Structural Advantage
-
The DNP Tag (2,4-Dinitrophenyl): Attached via Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), this chromophore provides strong UV absorbance at 360 nm , allowing for nanomole-level detection without mass spectrometry.
-
The Sulfone Group: The conversion of the thioether (-S-) to the sulfone (-SO₂-) significantly increases polarity. In Reverse-Phase HPLC (RP-HPLC), this causes the molecule to elute earlier than its non-oxidized counterparts, moving it out of the crowded hydrophobic region where DNP-Norleucine typically elutes.
Caption: Chemical progression from unstable Methionine to the stable DNP-Methionine Sulfone internal standard.
Part 2: Comparative Analysis of Internal Standards
The following table objectively compares DNP-Met-SO₂ against industry-standard alternatives.
| Feature | This compound | Norleucine (Nle) | Isotope Labeled ( | |
| Primary Detection | UV/Vis (360 nm) | UV/Vis (Post-derivatization) | UV/Vis | Mass Spec (LC-MS) |
| RP-HPLC Elution | Mid-Eluting (Polar shift) | Late-Eluting (Hydrophobic) | Early-Eluting | Co-elutes with analyte |
| Oxidative Stability | High (Fully Oxidized) | High (Aliphatic side chain) | High | High |
| Matrix Suitability | Complex hydrolysates with hydrophobic interference | Standard protein hydrolysates | Physiological fluids (Plasma) | MS-based proteomics |
| Cost Efficiency | Moderate | Low | Low | Very High |
| Best Use Case | When Nle co-elutes with late peaks (e.g., DNP-Leu/Phe) | General Purpose AAA | Free amino acid profiling | Absolute Quantification (MS) |
Critical Insight: The Elution Shift
In C18 Reverse-Phase columns, elution order is generally driven by hydrophobicity.
-
DNP-Norleucine: Elutes near DNP-Leucine and DNP-Isoleucine. If your gradient is shallow to separate Leu/Ile, Norleucine can overlap.
-
DNP-Met-SO₂: Due to the polar sulfone group, it shifts to the "middle" of the chromatogram, often eluting between DNP-Valine and DNP-Alanine (depending on pH). This "clears the deck" for accurate integration of hydrophobic amino acids.
Part 3: Experimental Workflow (Self-Validating Protocol)
This protocol describes the Pre-Column Derivatization method using Sanger's Reagent.
Prerequisites:
-
HPLC System: C18 Reverse Phase Column (e.g., 250 x 4.6 mm, 5 µm).
-
Detection: UV/Vis detector at 360 nm.
-
Reagents: 1-fluoro-2,4-dinitrobenzene (FDNB), Sodium Bicarbonate, Glacial Acetic Acid.
Step 1: Internal Standard Preparation
-
Prepare a 5.0 mM stock solution of DL-Methionine Sulfone in 0.1 M HCl.
-
Store at 4°C. (Stability check: This solution is stable for 6 months; unlike Met, it will not oxidize).
Step 2: Sample Preparation & Spiking
-
Target: 100 µL of protein hydrolysate or amino acid mixture.
-
Spike: Add 10 µL of the IS stock.
-
Validation Check: The IS is added before derivatization. This allows the IS to correct for variations in derivatization efficiency and injection volume.
Step 3: Derivatization (Sanger Reaction)
-
Buffer: Add 40 µL of 1.0 M
(pH 9.0) to the sample. -
Reagent: Add 20 µL of 1% (v/v) FDNB in ethanol.
-
Incubation: Incubate at 60°C for 60 minutes in the dark (FDNB is light sensitive).
-
Quench: Add 10 µL of concentrated HCl to stop the reaction (shifts pH to ~1-2).
-
Why? DNP-amino acids are soluble in organic solvents at low pH.
-
-
Clean-up (Critical): Extract excess unreacted FDNB with Diethyl Ether (2 x 500 µL). Discard the ether (top) layer.
-
Note: DNP-amino acids remain in the aqueous acid phase. Unreacted FDNB (which interferes with HPLC) is removed.
-
Step 4: HPLC Analysis[1]
-
Mobile Phase A: 0.1 M Sodium Acetate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
Caption: Analytical workflow ensuring the Internal Standard tracks derivatization efficiency and injection variability.
Part 4: Data Interpretation & Calculation
To ensure Trustworthiness in your data, use the Response Factor (RF) calculation method. Do not rely on simple area comparison.
Calculate Response Factor ( )
Run a standard mixture containing known amounts of the Analyte (
Calculate Sample Concentration
-
Self-Validation Criteria:
-
The retention time of DNP-Met-SO₂ must be reproducible within ±0.1 min.
-
Resolution (
) between DNP-Met-SO₂ and the nearest peak (usually DNP-Valine or DNP-Aspartate depending on pH) must be > 1.5.
-
References
-
Sanger, F. (1945). The free amino groups of insulin.[2] Biochemical Journal, 39(5), 507–515. Link
-
Simmons, W. H., & Meisenberg, G. (1983). High-performance liquid chromatography of DNP-amino acids: Application to the analysis of peptide hydrolysates. Journal of Chromatography A, 266, 483-489. Link
-
Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Link
-
U.S. Pharmacopeia (USP). General Chapter <1052> Biotechnology-Derived Articles - Amino Acid Analysis. Link
Sources
- 1. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
A Senior Application Scientist's Guide to the Accuracy and Precision of Amino Acid Analysis: A Comparative Review of DNP-Based and Modern Methodologies
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of amino acids is a cornerstone of protein characterization, nutritional analysis, and quality control. The choice of analytical method can significantly impact the reliability of experimental data and, ultimately, the success of research and development endeavors. This guide provides an in-depth, objective comparison of the historical dinitrophenyl (DNP) method for amino acid analysis with contemporary techniques, including ninhydrin-based assays, high-performance liquid chromatography (HPLC) with various derivatization agents, and mass spectrometry. By presenting supporting experimental data and detailed protocols, this guide aims to empower you to make informed decisions for your specific analytical needs.
The Genesis of Protein Sequencing: The DNP Method
The dinitrophenyl (DNP) method, pioneered by Frederick Sanger in his Nobel Prize-winning work on insulin, was a revolutionary technique that laid the groundwork for protein sequencing.[1][2] The method is based on the derivatization of the N-terminal α-amino group of a peptide or protein with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.
Chemical Principle of the DNP Method
The core of the DNP method is a nucleophilic aromatic substitution reaction. The unprotonated α-amino group of the N-terminal amino acid attacks the electron-deficient benzene ring of DNFB, displacing the fluoride ion. This forms a stable DNP-peptide or DNP-protein adduct. Subsequent acid hydrolysis cleaves the peptide bonds, releasing the amino acids. The DNP-N-terminal amino acid, being resistant to this hydrolysis, can then be selectively extracted and identified, typically by chromatography.[1][2]
Experimental Workflow: DNP-Based Amino Acid Analysis
The following diagram and protocol outline the classical workflow for N-terminal amino acid identification using the DNP method.
Caption: Workflow of DNP-based N-terminal amino acid analysis.
Detailed Protocol for DNP-Based N-Terminal Analysis
-
Derivatization:
-
Dissolve the protein or peptide sample in a suitable buffer, typically at a slightly alkaline pH (e.g., sodium bicarbonate solution) to ensure the N-terminal amino group is unprotonated.
-
Add an ethanolic solution of 1-fluoro-2,4-dinitrobenzene (DNFB) to the sample.
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle shaking to allow for the complete derivatization of the N-terminal α-amino group.
-
-
Acid Hydrolysis:
-
After derivatization, remove the excess solvent and unreacted DNFB.
-
Add 6M hydrochloric acid (HCl) to the dried DNP-protein/peptide.
-
Seal the reaction vessel and heat at 110°C for 18-24 hours to hydrolyze all peptide bonds.
-
-
Extraction of DNP-Amino Acid:
-
Following hydrolysis, the mixture will contain free amino acids and the DNP-derivatized N-terminal amino acid.
-
Extract the DNP-amino acid from the aqueous hydrolysate using an organic solvent such as ether. The DNP-amino acid is soluble in the organic phase, while the free amino acids remain in the aqueous phase.
-
-
Chromatographic Identification:
-
Evaporate the organic solvent to isolate the DNP-amino acid.
-
Redissolve the DNP-amino acid in a suitable solvent and identify it using a chromatographic technique. Historically, paper chromatography or thin-layer chromatography (TLC) were used.[3] Modern approaches utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for better resolution and sensitivity.[2]
-
The identification is confirmed by comparing the retention time or Rf value of the unknown DNP-amino acid with that of known DNP-amino acid standards.
-
Modern Alternatives for Amino Acid Analysis
While the DNP method was groundbreaking, it has been largely superseded by more sensitive, accurate, and high-throughput techniques. These modern methods can be broadly categorized into those based on spectrophotometry after derivatization (Ninhydrin), and chromatographic methods with pre- or post-column derivatization (HPLC-based methods) or without derivatization (LC-MS/MS).
The Ninhydrin Method: A Classic Colorimetric Assay
The ninhydrin method is a widely used spectrophotometric assay for the determination of amino acids.
Chemical Principle of the Ninhydrin Method
Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of amino acids to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of the color, measured at 570 nm, is directly proportional to the concentration of amino acids in the sample. It is important to note that proline and hydroxyproline, being secondary amines, yield a yellow-colored product with a different absorption maximum.
Experimental Workflow: Ninhydrin-Based Amino Acid Analysis
Caption: Workflow of the Ninhydrin method for amino acid quantification.
Detailed Protocol for the Ninhydrin Method
-
Reagent Preparation:
-
Prepare a ninhydrin reagent solution. A common formulation involves dissolving ninhydrin in a mixture of an organic solvent (e.g., ethanol or a 1:1 mixture of acetone/butanol) and a buffer (e.g., acetate buffer).[4]
-
Prepare a diluent solvent, such as an equal volume mixture of water and n-propanol.
-
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of a known amino acid (e.g., glycine or a standard amino acid mixture) at different concentrations to generate a standard curve.
-
Prepare the unknown sample, ensuring it is in a compatible solvent and within the linear range of the assay.
-
-
Reaction:
-
To a set of test tubes, add a fixed volume of each standard and the unknown sample.
-
Add the ninhydrin reagent to each tube and mix thoroughly.
-
Incubate the tubes in a boiling water bath or a heating block at 90-100°C for a specified time (e.g., 15-20 minutes).
-
-
Measurement:
-
After cooling the tubes to room temperature, add the diluent solvent to each tube and mix.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer.
-
-
Quantification:
-
Plot the absorbance values of the standards against their corresponding concentrations to create a standard curve.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
HPLC-Based Methods with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) offers excellent separation of individual amino acids. To enhance their detection, as most amino acids lack a strong chromophore, pre-column derivatization is commonly employed.
Phenylisothiocyanate (PITC) Derivatization
Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm.
Caption: Workflow of PITC derivatization for HPLC-based amino acid analysis.
-
Sample Preparation:
-
If analyzing a protein or peptide, perform acid hydrolysis (6M HCl at 110°C for 24 hours) to obtain free amino acids.
-
Dry the hydrolyzed sample completely under vacuum.
-
-
Derivatization:
-
Re-dry the amino acid sample with a solution of ethanol:water:triethylamine (2:2:1, v/v/v) to ensure an alkaline environment.
-
Add the derivatization reagent, a solution of PITC in ethanol:water:triethylamine (7:1:1:1, v/v/v/v), to the dried sample.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum to remove excess reagent and by-products.
-
-
HPLC Analysis:
-
Reconstitute the dried PTC-amino acids in a suitable sample buffer (e.g., phosphate buffer).
-
Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).
-
Separate the PTC-amino acids using a gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a UV detector at 254 nm.
-
-
Quantification:
-
Identify and quantify each amino acid by comparing the retention times and peak areas to those of a standard mixture of PTC-amino acids.
-
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another popular pre-column derivatization reagent that reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives.
Caption: Workflow of AQC derivatization for UPLC-based amino acid analysis.
-
Sample Preparation:
-
Prepare the amino acid sample, either from protein hydrolysates or as free amino acids.
-
-
Derivatization:
-
Mix the sample with a borate buffer.
-
Add the AQC reagent (dissolved in acetonitrile) to the buffered sample.
-
Vortex the mixture immediately and heat at 55°C for 10 minutes. The AQC derivatives are very stable.
-
-
UPLC Analysis:
-
Inject the derivatized sample directly onto a reverse-phase UPLC column.
-
Perform a rapid gradient elution to separate the AQC-amino acids.
-
Detect the derivatives using a fluorescence detector (excitation at 250 nm, emission at 395 nm).
-
-
Quantification:
-
Identify and quantify each amino acid based on the retention times and peak areas relative to a standard mixture of AQC-derivatized amino acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a gold standard for amino acid analysis due to its high sensitivity, selectivity, and ability to analyze underivatized amino acids, although derivatization can still be used to improve chromatographic performance.
Principle of LC-MS/MS for Amino Acid Analysis
This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. Amino acids are separated by LC and then ionized. The mass spectrometer selects the precursor ion of a specific amino acid, fragments it, and detects the characteristic fragment ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity.
Experimental Workflow: LC-MS/MS Amino Acid Analysis
Caption: Workflow for LC-MS/MS-based amino acid analysis.
Detailed Protocol for LC-MS/MS Amino Acid Analysis (Underivatized)
-
Sample Preparation:
-
For biological fluids like plasma or serum, perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the free amino acids to a new tube.
-
Add a mixture of stable isotope-labeled amino acids as internal standards to the supernatant.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate LC column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar underivatized amino acids.
-
Use a gradient elution with a mobile phase system tailored for HILIC separations.
-
-
MS/MS Detection:
-
The eluent from the LC column is directed to the mass spectrometer's ion source (typically electrospray ionization, ESI).
-
Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding internal standard. This involves defining the precursor-to-product ion transitions.
-
-
Quantification:
-
Quantify each amino acid by calculating the ratio of the peak area of the native amino acid to the peak area of its stable isotope-labeled internal standard. This ratio is then compared to a calibration curve generated from standards.
-
Performance Comparison: A Data-Driven Analysis
The choice of an amino acid analysis method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the methods discussed. It is important to note that performance can be matrix-dependent.
| Parameter | DNP Method (HPLC-based) | Ninhydrin Method | HPLC with PITC Derivatization | HPLC/UPLC with AQC Derivatization | LC-MS/MS |
| Linearity (R²) | Data not readily available in reviewed literature | > 0.99 | > 0.99 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | Data not readily available in reviewed literature | 90 - 110% | 93.3 - 109.4% | 95 - 106% | 93 - 111% |
| Precision (%RSD) | Data not readily available in reviewed literature | < 5% | < 4.6% | < 2% | < 14% (inter-day) |
| Limit of Detection (LOD) | Low picomole range[2] | ~0.04 g/100g | Data varies with system | pmol/µL range | fmol to pmol on-column |
| Limit of Quantitation (LOQ) | Data not readily available in reviewed literature | ~0.05 g/100g | Data varies with system | pmol/µL range | fmol to pmol on-column |
Data compiled from multiple sources. A direct comparison in a single study is often not available.
Discussion of Performance
-
DNP Method: While historically significant, comprehensive modern validation data for the DNP method is scarce in the literature. Its sensitivity is reported to be in the low picomole range when coupled with HPLC.[2] However, the method is laborious, involving multiple steps including derivatization, hydrolysis, and extraction, which can introduce variability.
-
Ninhydrin Method: This method demonstrates good accuracy and precision for the quantification of total amino acids. However, it lacks the specificity to distinguish between individual amino acids without prior chromatographic separation. It is also susceptible to interference from other primary amines and ammonia.
-
HPLC with PITC Derivatization: This method offers good accuracy and precision for the analysis of individual amino acids. The derivatization is relatively straightforward, and the PTC-derivatives are stable. However, the removal of excess reagent can be cumbersome.
-
HPLC/UPLC with AQC Derivatization: The AQC method is highly regarded for the stability of its derivatives, which allows for batch processing of samples. It provides excellent linearity, accuracy, and precision, and is compatible with high-throughput UPLC systems, enabling rapid analysis times.
-
LC-MS/MS: This is the most sensitive and selective method. The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. While powerful, the initial instrumentation cost is higher than for HPLC-UV/Fluorescence systems.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for amino acid analysis depends on the specific research question, the nature of the sample, and the available resources.
-
The DNP method , while historically important, is generally not the preferred choice for quantitative analysis in a modern laboratory due to its labor-intensive nature and the lack of comprehensive validation data compared to newer methods.
-
The Ninhydrin method is a cost-effective and reliable option for determining the total amino acid concentration, particularly in applications where individual amino acid profiles are not required.
-
HPLC with PITC or AQC derivatization represents a robust and widely accessible approach for the accurate and precise quantification of individual amino acids. The AQC method, in particular, offers advantages in terms of derivative stability and suitability for high-throughput applications.
-
LC-MS/MS is the state-of-the-art for amino acid analysis, offering unparalleled sensitivity and specificity. It is the method of choice for complex biological matrices and when the highest level of accuracy and precision is required, especially in clinical and regulated environments.
By understanding the principles, workflows, and performance characteristics of these different methodologies, researchers can confidently select the most suitable approach to generate high-quality, reliable data for their amino acid analysis needs.
References
-
BYJU'S. (n.d.). Ninhydrin Test. Retrieved from [Link]
- Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(15), 3663–3664.
- Morton, R. C., & Gerber, G. E. (1988). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Analytical Biochemistry, 170(1), 220–227.
- Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74.
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
Sources
- 1. Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Guide: N-Terminal Sequencing – Edman Degradation vs. MALDI-ISD
Executive Summary
For decades, Edman degradation has served as the "gold standard" for N-terminal sequencing, offering unambiguous, de novo residue identification. However, modern drug development—increasingly focused on complex biologics and blocked N-termini—demands higher throughput and sensitivity. This guide objectively compares the classical Edman Degradation method with MALDI In-Source Decay (ISD) , a mass spectrometry-based alternative.
Drawing on data from the Association of Biomolecular Resource Facilities (ABRF) inter-laboratory studies, this document provides actionable protocols, performance metrics, and decision-making frameworks for researchers in biopharma and proteomics.
Part 1: Scientific Foundation & Mechanisms
Edman Degradation: The Cyclic Chemical Standard
Mechanism: A cyclic chemical reaction that removes one amino acid at a time from the N-terminus of a peptide or protein.
-
Coupling: Phenylisothiocyanate (PITC) reacts with the free
-amino group under basic conditions to form a phenylthiocarbamyl (PTC) derivative. -
Cleavage: Acidic conditions cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact (n-1).
-
Conversion: The unstable thiazolinone is converted to a stable Phenylthiohydantoin (PTH)-amino acid.
-
Detection: The PTH-amino acid is identified via UV-HPLC by comparison with standards.
Key Advantage: It distinguishes isobaric amino acids (Leucine vs. Isoleucine) and requires no prior sequence database.
MALDI-ISD: The Top-Down MS Challenger
Mechanism: Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) utilizes specific matrices (e.g., 1,5-diaminonaphthalene) that induce radical-mediated fragmentation of the protein backbone during the ionization event.
-
Fragmentation: Hydrogen radicals transfer from the matrix to the carbonyl oxygen of the peptide backbone.
-
Ion Series: This prompt fragmentation generates singly charged c-ions (N-terminal) and z-ions (C-terminal).
-
Readout: The mass differences between consecutive peaks in the spectrum correspond to the amino acid residue masses.
Key Advantage: Rapidly sequences N- and C-termini simultaneously, works on N-terminally blocked proteins (if the block is on a c-ion), and requires minimal sample preparation.
Part 2: Inter-Laboratory Study Analysis (ABRF Insights)
To validate these methods, we examine results from the ABRF Protein Sequence Research Group (PSRG) studies, which benchmark performance across dozens of core facilities.
Study Case: ABRF-PSRG2012 (Top-Down vs. Edman)
This study distributed samples of BSA , Endostatin , and Protein A to evaluate N-terminal identification capabilities.
| Metric | Edman Degradation Performance | Mass Spectrometry (Top-Down/ISD) Performance |
| Success Rate | High for unmodified proteins (BSA). Failed for blocked/modified N-termini. | 100% success for all samples, including those with ragged or modified N-termini. |
| Read Length | Reliable up to 30-50 residues . Signal fades due to "carry-over" and "lag" in cycles. | Can read 50-70 residues (c-ion series) in a single spectrum (ABRF 2009/2012 data). |
| Modifications | Cannot identify N-terminal acetylation or pyroglutamate (blocked). | Successfully identified N-terminal modifications and truncations (e.g., pyroGlu). |
| Time to Result | ~45-60 minutes per residue (24+ hours for 30 AA). | <1 hour total for sample prep + data acquisition. |
Critical Insight: While Edman remains superior for distinguishing Leu/Ile, the ABRF studies conclusively show that MS-based methods (like MALDI-ISD) are more robust for "real-world" samples containing blocked ends or post-translational modifications (PTMs).
Part 3: Comparative Performance Analysis
The following table synthesizes technical specifications for decision-making.
| Feature | Edman Degradation | MALDI-ISD (Mass Spec) |
| Sensitivity | Low (5–10 pmol required) | High (1–10 pmol; often fmol range) |
| N-Terminal Blockage | Fails (Requires free | Success (Sequences "through" the block) |
| Throughput | Low (1 sample / day) | High (96+ samples / day) |
| Sequence Length | 30–50 residues | 20–80 residues (matrix dependent) |
| Isobaric Resolution | Excellent (Differentiates Leu/Ile) | Poor (Leu/Ile are isobaric; requires w-ions) |
| Mixture Handling | Poor (Requires >95% purity) | Moderate (Can resolve simple mixtures) |
| Database Dependency | None (True De Novo) | Partial (De novo possible, but database helps) |
Part 4: Experimental Protocols
Protocol A: Edman Degradation (PVDF Blot)
Target: High-purity protein with free N-terminus.
-
Sample Preparation:
-
Separate protein (10–50 pmol) via SDS-PAGE.
-
Electroblot onto a PVDF membrane (0.2 µm pore size). Note: Nitrocellulose is incompatible.
-
Stain with Coomassie Blue R-250; excise the band.
-
Wash membrane disc with 50% Methanol to remove excess glycine/Tris.
-
-
Sequencer Loading:
-
Load the PVDF disc into the reaction cartridge of the automated sequencer (e.g., Shimadzu PPSQ or ABI Procise).
-
-
Cycle Parameters (Standard Program):
-
Coupling: 5% PITC in n-heptane + N-methylpiperidine/methanol/water buffer (pH 10). Temp: 48°C.
-
Cleavage: Trifluoroacetic acid (TFA). Temp: 48°C.
-
Conversion: 25% TFA in water. Temp: 64°C.
-
-
Data Analysis:
-
Analyze chromatograms for each cycle. Look for the "appearing" PTH-amino acid peak and the "disappearing" lag from the previous cycle.
-
Protocol B: MALDI-ISD Sequencing
Target: Rapid ID, blocked N-termini, or recombinant verification.
-
Matrix Preparation (Critical Step):
-
Solvent: 50% Acetonitrile (ACN) / 0.1% TFA.
-
Matrix: Saturated solution of 1,5-diaminonaphthalene (1,5-DAN) . Note: 1,5-DAN promotes radical transfer better than standard DHB/CHCA matrices.
-
-
Sample Spotting:
-
Mix 1 µL of protein solution (10–20 pmol/µL) with 1 µL of Matrix solution.
-
Spot 1 µL onto the MALDI target plate. Allow to air dry (crystallize).
-
-
Instrument Settings (TOF Mode):
-
Data Acquisition:
-
Accumulate 1000–2000 shots.
-
Look for the c-ion series (N-terminal fragments) and z-ion series (C-terminal fragments).[5]
-
-
Sequence Calling:
-
Calculate mass differences between adjacent peaks.
-
Use software (e.g., BioTools) or manual calculation to map mass deltas to amino acid residues.
-
Part 5: Visualization & Decision Logic
Workflow Comparison
The following diagram contrasts the cyclic nature of Edman with the "one-shot" nature of MALDI-ISD.
Caption: Edman utilizes a recursive chemical cycle (left), while MALDI-ISD generates all sequence ions in a single ionization event (right).
Decision Matrix: Choosing the Right Method
Use this logic flow to select the optimal method for your sample.
Caption: Decision tree prioritizing sample chemistry (blockage) and data granularity (isobaric differentiation).
References
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
-
Association of Biomolecular Resource Facilities (ABRF). (2012). N-terminal Top-Down Protein Sequencing of the ABRF-PSRG2012 Study Samples by ETD-UHR-TOF Mass Spectrometry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer. Retrieved from [Link]
-
Debois, D., et al. (2013). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI MS: A Practical Guide to Instrumentation, Methods and Applications. Retrieved from [Link]
Sources
Evaluating Hydrolysis Methods for DNP-Proteins: A Technical Guide for Carbonyl & Antigen Analysis
Executive Summary The analysis of Dinitrophenylated (DNP) proteins is a critical workflow in two distinct fields: oxidative stress research (protein carbonylation) and immunology (DNP-haptens). The choice of hydrolysis method—Acidic (HCl) versus Enzymatic (Protease) —is not merely a procedural preference but a chemical necessity dictated by the stability of the DNP linkage.
This guide objectively evaluates these methodologies. The core finding is a dichotomy: Standard acid hydrolysis (6N HCl) is the gold standard for total amino acid analysis but is destructive to DNP-hydrazones (carbonyls), rendering it unsuitable for mapping oxidative modifications. Conversely, enzymatic hydrolysis (Trypsin/Pronase) preserves the labile hydrazone bond, making it the mandatory choice for LC-MS mapping of carbonylation sites, despite its higher cost and complexity.
Part 1: The Chemical Context – Know Your DNP Linkage
Before selecting a hydrolysis method, you must identify the chemical nature of your "DNP-protein." The stability of the DNP group under hydrolysis conditions depends entirely on how it is attached to the protein.
DNP-Hydrazones (Carbonyls)[1][2][3]
-
Origin: Derivatization of oxidative stress markers (aldehydes/ketones) with 2,4-Dinitrophenylhydrazine (DNPH).[1]
-
Bond Type: Hydrazone (
). -
Stability: Acid Labile. The
bond is reversible and hydrolyzes back to the carbonyl and hydrazine in strong acid/heat. -
Goal: Quantify oxidative stress or map carbonylated residues.
N-DNP (Antigens/Sanger)
-
Origin: Labeling of free amines (Lysine, N-terminus) with Fluorodinitrobenzene (Sanger’s reagent).
-
Bond Type: Amine/Amide (
). -
Stability: Acid Stable. The aryl-amine bond survives standard acid hydrolysis.
-
Goal: Immunological assays or N-terminal sequencing.
Visualization: The Hydrolysis Decision Tree
Figure 1: Decision matrix for selecting hydrolysis methods based on DNP linkage chemistry.
Part 2: Acid Hydrolysis (6N HCl)
Status: The Gold Standard for Total Amino Acids (but NOT for Carbonyl Mapping).
Acid hydrolysis is the most robust method for breaking peptide bonds.[2] However, its harsh conditions (low pH, high temperature) make it unsuitable for analyzing labile modifications like DNP-hydrazones.
Protocol: Standard Liquid-Phase Hydrolysis
-
Sample Prep: Place 0.1–1.0 mg of DNP-protein in a heavy-walled glass hydrolysis tube.
-
Reagent: Add 0.5 mL of 6N HCl (constant boiling) containing 0.1% phenol (scavenger).
-
Deoxygenation: Freeze sample in liquid nitrogen. Apply vacuum (<50 mTorr). Thaw under vacuum to degas.[3] Repeat 3x (Freeze-Pump-Thaw). Seal the tube under vacuum.
-
Hydrolysis: Incubate at 110°C for 24 hours .
-
Work-up: Cool tube, crack open, and evaporate HCl using a SpeedVac or nitrogen stream. Re-dissolve in mobile phase.
Performance Evaluation
-
Pros:
-
Completeness: >98% peptide bond cleavage.
-
Simplicity: No enzyme optimization required.
-
N-DNP Stability: Excellent recovery of N-DNP-Lysine (Sanger method).
-
-
Cons:
-
DNP-Hydrazone Instability: The
hydrazone bond is acid-labile. Studies indicate significant degradation of the DNP-carbonyl moiety, leading to false negatives in oxidative stress quantification [1, 2]. -
Amino Acid Loss: Destroys Tryptophan completely; partially degrades Serine, Threonine, and Cysteine (unless protected).
-
Part 3: Enzymatic Hydrolysis
Status: The Mandatory Method for Mapping Carbonylation Sites .
For researchers aiming to identify which residue is carbonylated (using LC-MS/MS), enzymatic digestion is the only viable path. It operates at physiological pH, preserving the delicate DNP-hydrazone structure.
Protocol: Trypsin Digestion for DNP-Proteins (LC-MS)
This workflow is optimized to solubilize the protein, derivatize carbonyls, and digest without degrading the tag.
-
Derivatization:
-
Mix protein sample (1 mg/mL) with 10 mM DNPH in 2M HCl (Note: Short exposure to acid at RT is acceptable; boiling is not). Incubate 30 min at RT.
-
-
Neutralization & Denaturation:
-
Precipitate protein with 20% TCA to remove excess DNPH. Wash pellet with Ethanol/Ethyl Acetate (1:1).
-
Re-dissolve pellet in 8M Urea / 50 mM NH₄HCO₃ (pH 8.0).
-
Reduce (5 mM DTT, 45 min, 56°C) and Alkylate (15 mM Iodoacetamide, 30 min, Dark).
-
-
Digestion:
-
Dilute Urea to <1M using 50 mM NH₄HCO₃.
-
Add Sequencing Grade Trypsin (Ratio 1:50 w/w).
-
Incubate at 37°C for 16–18 hours.
-
-
Enrichment (Optional but Recommended):
-
Use anti-DNP antibody beads or affinity chromatography to enrich DNP-peptides before MS analysis.
-
Visualization: Enzymatic Workflow for Carbonyl Mapping
Figure 2: Step-by-step enzymatic workflow for identifying carbonylated residues.
Performance Evaluation
-
Pros:
-
Preservation: Maintains the DNP-hydrazone modification intact for detection.
-
Specificity: Trypsin cuts predictably (C-term of Lys/Arg), aiding in MS database searching.
-
-
Cons:
-
Incomplete Hydrolysis: Yields peptides, not free amino acids. Not suitable for "total amino acid" quantification unless using a cocktail (e.g., Pronase).
-
Autolysis: Trypsin autolysis peaks can interfere with analysis.
-
Part 4: Comparative Analysis
The following table summarizes the trade-offs between the two primary methods.
| Feature | Acid Hydrolysis (6N HCl) | Enzymatic Hydrolysis (Trypsin) |
| Primary Application | Total Amino Acid Analysis; Sanger Sequencing | Carbonyl Site Mapping; Peptide Mass Fingerprinting |
| Reaction Conditions | Harsh (110°C, pH <1) | Mild (37°C, pH 7–8) |
| DNP-Hydrazone Stability | Poor (High degradation risk) | Excellent (Stable) |
| N-DNP-Lysine Stability | Good (Stable) | Good (Stable) |
| Product | Free Amino Acids | Peptides |
| Tryptophan Recovery | 0% (Destroyed) | >95% (Preserved) |
| Cost & Time | Low Cost / 24h | High Cost (Enzyme) / 24–48h |
| Equipment | Vacuum sealing station, Heating block | Incubator, Centrifuge |
The "Middle Ground": Pronase Hydrolysis
For researchers who need free amino acids (quantification) but cannot use acid due to DNP-hydrazone instability, Pronase E (a mixture of proteases from Streptomyces griseus) is the alternative.
-
Protocol: Incubate DNP-protein with Pronase E (1:100 ratio) at 37°C for 24–48h in 50 mM Ammonium Bicarbonate.
-
Result: Near-total hydrolysis to free amino acids under neutral conditions, preserving the DNP tag [3].
Part 5: Recommendations
-
For Protein Carbonyl Quantification (Oxidative Stress):
-
Do NOT use Acid Hydrolysis. The DNP-hydrazone will degrade, leading to underestimation.
-
Use Enzymatic Digestion (Trypsin) if identifying the site of oxidation via LC-MS.
-
Use Spectrophotometry (DNPH Assay) on the intact protein (dissolved in Guanidine/SDS) if you only need the total carbonyl content (no hydrolysis needed) [4].
-
-
For DNP-Antigen Analysis (Immunology):
-
Use Acid Hydrolysis (6N HCl). It is faster, cheaper, and the N-DNP bond is stable enough for accurate quantification.
-
-
For Total Amino Acid Analysis of DNP-Proteins:
-
Use Pronase/Peptidase cocktails . This achieves total hydrolysis without the destructive effects of boiling acid.
-
References
-
Foucault, B. et al. (2025). Hydrolysis of Samples for Amino Acid Analysis. Springer Nature Experiments. Link
-
Soglia, F. et al. (2016). Novel DNPH-based method for determination of protein carbonylation in muscle and meat. Food Chemistry. Link
-
Mahesha, M. et al. (2025).[4] Protein hydrolysis for amino acid analysis revisited. Food Chemistry. Link
-
Georgiou, C.D. et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. Redox Biology. Link
-
MtoZ Biolabs. (2024). Workflow of Protein Hydrolysis. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of DNP-DL-Methionine Sulfone
Executive Summary & Chemical Profile[1][2]
DNP-DL-methionine sulfone is a derivatized amino acid typically used as a chromatographic standard in protein sequencing.[1][2] While the methionine sulfone moiety is chemically stable, the 2,4-dinitrophenyl (DNP) group introduces specific toxicity and reactivity hazards that dictate its disposal pathway.
Unlike free 2,4-dinitrophenol (which is a high-risk explosive when dry), DNP-amino acid derivatives are generally stable solids.[1][2] However, they retain the toxicological properties of uncouplers of oxidative phosphorylation and must be managed as High Hazard Toxic Waste .
| Chemical Component | Role | Hazard Driver |
| 2,4-Dinitrophenyl (DNP) | Chromophore / Tag | Toxicity (Uncoupler), Potential Shock Sensitivity |
| DL-Methionine Sulfone | Amino Acid Backbone | Low Hazard (Oxidized Sulfur) |
Hazard Assessment (The "Why")
To ensure safety, you must understand the causality behind these protocols. We do not treat this merely as "trash"; we treat it as a potential source of picric-acid-like instability.[1][2]
-
Metabolic Toxicity: The DNP moiety can uncouple oxidative phosphorylation in mitochondria, leading to uncontrolled thermogenesis. Inhalation of dust or skin absorption is the primary risk vector during disposal.
-
Explosive Potential (Conditional): While DNP-amino acids are more stable than free DNP, old or desiccated samples can form shock-sensitive decomposition products. Never use metal spatulas on crusted/dried material around the cap.
-
Incompatibility: The nitro groups (
) are oxidizing in nature but the molecule itself is organic fuel. It must be segregated from strong reducers and strong bases to prevent exothermic decomposition.
Pre-Disposal Stabilization & Segregation[1][2]
Before removing the chemical from the bench, you must classify its physical state. Use the following decision matrix to determine the immediate workflow.
Workflow Visualization: Disposal Decision Matrix
Figure 1: Decision matrix for segregating DNP-derivative waste based on physical state and container integrity.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Powder)[2]
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.
-
Inspection: Visually inspect the bottle without opening. If you see crystals forming outside the threads of the cap, STOP . This indicates potential formation of shock-sensitive salts. Treat as an explosive hazard (See Emergency Procedures).
-
Primary Containment: If the powder is free-flowing and the container is intact, place the entire original container into a clear, 6-mil polyethylene bag.
-
Secondary Containment: Place the bagged container into a secondary bag or a wide-mouth HDPE plastic jar.
-
Labeling: Affix a hazardous waste tag.
Scenario B: Liquid Waste (HPLC/TLC Effluent)
PPE Required: Standard chemical resistant PPE.
-
Segregation: Ensure the waste stream contains NO strong bases (NaOH, KOH) or strong reducers. DNP derivatives can form explosive salts with bases.
-
Collection: Collect in a dedicated "Organic Waste - Toxic" carboy.
-
Preferred Material: Amber Glass or HDPE.
-
-
Dilution (Optional but Recommended): If the concentration is high (>1%), dilute with a compatible solvent (e.g., Ethanol or Water) to reduce localized reactivity risks.
-
Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 49%, DNP-Met-Sulfone 1%").
Regulatory & Logistical Data
Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory. While DNP-amino acids are not explicitly "P-listed" (like free 2,4-DNP, P048), they act as characteristic wastes due to toxicity.[1][2]
| Parameter | Specification | Notes |
| EPA Waste Code | D003 (Reactivity) or Toxic | Conservative coding recommended due to DNP moiety.[1][2] |
| DOT Shipping Name | Toxic solids, organic, n.o.s.[1][2] | (N-(2,4-Dinitrophenyl)-DL-methionine sulfone) |
| UN Number | UN 2811 | Generic for toxic organic solids.[1][2] |
| Disposal Method | Incineration | Must be destroyed at high temperature (>1000°C).[1][2] |
| Storage Compatibility | Group X (Segregated) | Store away from oxidizers, bases, and heat sources.[1][2] |
Emergency Procedures
Spill Response
-
Solid Spill: Do NOT sweep dry. This generates dust which is toxic and potentially static-sensitive.
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop the wet slurry into a waste container using a plastic (non-sparking) scoop.
-
Clean surface with 10% sodium bicarbonate solution.
-
-
Skin Exposure: DNP derivatives stain skin yellow and absorb rapidly. Wash immediately with soap and copious water for 15 minutes. Seek medical attention if symptoms (sweating, fever, rapid heart rate) occur.
Old/Unstable Containers
If a container of this compound is found to be dehydrated, cracked, or has crystal growth on the cap:
-
Do not touch or move the bottle.
-
Secure the lab and post "Do Not Enter" signage.
-
Contact your institution's EHS High Hazard team immediately.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1655-53-4, 2,4-Dinitrophenyl-DL-methionine.[1][2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 2,4-Dinitrophenol. (Applied by extension to derivatives). Retrieved from [Link][2]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling DNP-DL-methionine sulfone
Executive Summary & Risk Context
DNP-DL-methionine sulfone is a modified amino acid derivative primarily used as a chromatographic standard or in proteomic research. While it is chemically distinct from the high-explosive 2,4-Dinitrophenol (DNP), it retains the 2,4-dinitrophenyl moiety .
The Safety Paradox: Many researchers underestimate DNP-amino acids because they are stable solids. However, the dinitrophenyl group is a potent chromophore and a hapten that can induce skin sensitization and staining . Furthermore, metabolic cleavage in vivo (though rare via dermal contact) could theoretically release free DNP, a mitochondrial uncoupler.
Core Directive: Treat this substance with the ALARA (As Low As Reasonably Achievable) principle. Your goal is zero skin contact and zero dust inhalation.
Hazard Analysis & PPE Matrix
The primary hazards are particulate inhalation and dermal absorption . The sulfone group adds stability, but the DNP group drives the toxicity profile.
Table 1: PPE Specifications & Rationale
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Causality: DNP derivatives are lipophilic and stain skin yellow instantly upon contact, indicating rapid epidermal interaction. Latex is permeable to many organic solvents used to solubilize this compound (e.g., Acetonitrile). Double gloving provides a breakthrough buffer. |
| Respiratory | Fume Hood (Certified Face Velocity: 80-100 fpm) | Causality: As a fine crystalline powder, electrostatic forces can aerosolize particles during weighing. Inhalation bypasses the skin barrier, delivering the agent directly to the systemic circulation. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Causality: Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles seal the ocular mucosa from dust entry. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Causality: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat. |
Operational Workflow: Step-by-Step
Phase A: Pre-Handling Verification
-
Airflow Check: Verify fume hood flow is active. Tape a Kimwipe to the sash; it should angle inward at 45 degrees.
-
Static Control: DNP-sulfone derivatives are prone to static charge. Place an ionizing bar or antistatic gun near the balance if available. If not, wipe the balance area with a damp lint-free cloth to increase local humidity and discharge static.
Phase B: Weighing & Solubilization
Goal: Containment of the solid phase.
-
The "Transfer Zone": Place a secondary containment tray (spill tray) inside the fume hood. All weighing happens inside this tray.
-
Taring: Place the weighing boat on the balance. Close the draft shield. Tare.
-
Transfer: Open the source vial. Use a disposable spatula .
-
Critical Technique: Do not "dump" the powder. Tap the spatula gently against the side of the weigh boat to release small amounts.
-
-
Solubilization (Immediate):
-
Do not walk around the lab with dry powder in a weigh boat.
-
Add your solvent (e.g., Buffer/Methanol) directly to the vial or vessel inside the hood immediately after weighing.
-
Why? Once in solution, the risk of airborne inhalation drops to near zero (though splash risk remains).
-
Phase C: Waste Disposal
NEVER dispose of DNP derivatives in the sink or regular trash.
-
Solid Waste: Contaminated weigh boats, gloves, and spatulas go into a dedicated solid hazardous waste bag labeled "Toxic/Sensitizer."
-
Liquid Waste: Collect in a specific carboy labeled "Halogenated/Nitrated Organic Waste."
-
Decontamination: Wipe the balance and work area with 70% Ethanol or Methanol. The yellow color of DNP is a built-in indicator; if your wipe turns yellow, you failed to contain the dust—clean again.
Visual Safety Logic: The "Go/No-Go" Protocol
This decision tree ensures you do not proceed unless safety conditions are met.
Figure 1: Operational decision tree for handling DNP derivatives. Note the critical stop points if engineering controls (airflow) or PPE are compromised.
Emergency Response
-
Skin Contact:
-
Immediate Action: Wash with soap and copious water for 15 minutes.
-
Indicator: If skin turns yellow, absorption has occurred. Seek medical evaluation.
-
Contraindication: Do NOT use ethanol or acetone to clean skin; this increases permeability and drives the chemical deeper into the dermis.
-
-
Spill (Solid):
-
Cover with wet paper towels (to prevent dust).
-
Scoop up towels and material into a hazardous waste bag.
-
Clean area with soap and water.[1]
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 102676, DNP-DL-methionine sulfoxide/sulfone derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 2,4-Dinitrophenol (General Industry Standards). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
